TC-P 262
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSAPLZNJXYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Allosteric Inhibition of P2X3 Receptors by TC-P 262: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of TC-P 262, a selective antagonist of the P2X3 and P2X2/3 receptors. P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are crucial mediators in pain signaling and neuronal sensitization, making them a key target for novel analgesic therapies. This document, intended for researchers, scientists, and drug development professionals, details the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound's inhibitory action.
Core Mechanism: Negative Allosteric Modulation
This compound functions as a potent and selective negative allosteric modulator of P2X3-containing receptors.[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand (ATP) for the binding site, this compound binds to a distinct, topographically separate allosteric site on the receptor protein. This binding event induces a conformational change in the receptor that reduces its affinity for ATP or hinders the channel gating process, ultimately leading to the inhibition of ion flux.
A key study identified the specific binding pocket for this compound and structurally similar antagonists. This druggable allosteric site is located within a transmembrane-proximal region of the receptor. The critical role of this site was confirmed through mutagenesis studies, where a specific amino acid substitution (G189R) was shown to abolish the inhibitory effects of this compound. This demonstrates that the interaction with this allosteric pocket is essential for the molecule's antagonist activity.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been quantitatively characterized, providing essential data for its application in research and drug development. The following table summarizes the key inhibitory concentrations.
| Receptor Subtype | pIC50 | IC50 (nM) | Selectivity Profile |
| P2X3 | 7.39 | 40.7 | Selective |
| P2X2/3 | 6.68 | 208.9 | Selective |
| P2X1, P2X2, P2X4, P2X7 | < 4.7 | > 20,000 | No detectable activity |
Table 1: Quantitative inhibitory activity of this compound on various P2X receptor subtypes. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data sourced from Tocris Bioscience.[1]
Signaling Pathway of P2X3 Receptor and Inhibition by this compound
The activation of P2X3 receptors by ATP leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades involved in nociception. This compound, by binding to its allosteric site, prevents this channel opening, thereby blocking the signaling cascade.
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of sophisticated experimental techniques. The following sections provide an overview of the core protocols employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for directly measuring the ion channel activity of P2X3 receptors and the inhibitory effect of this compound.
Protocol Overview:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human P2X3 receptor.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.
-
Agonist and Antagonist Application: P2X3 receptor currents are evoked by the application of ATP or a selective agonist like α,β-methylene ATP. This compound is pre-applied before co-application with the agonist to determine its inhibitory effect.
-
Data Analysis: The amplitude of the inward current is measured, and concentration-response curves are generated to calculate the IC50 value of this compound.
Calcium Imaging Assays
Calcium imaging provides a high-throughput method to assess the functional consequences of P2X3 receptor activation and inhibition by measuring changes in intracellular calcium concentration.
Protocol Overview:
-
Cell Preparation: HEK293 cells stably expressing the P2X3 receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Assay: A baseline fluorescence is recorded before the addition of this compound at various concentrations. Subsequently, an EC80 concentration of ATP is added to stimulate the receptors.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored using a fluorescence plate reader.
-
Data Analysis: The inhibition of the ATP-induced calcium influx by this compound is used to determine its potency.
In Silico Molecular Docking
Computational modeling is employed to predict and analyze the binding mode of this compound to the allosteric site of the P2X3 receptor.
Protocol Overview:
-
Receptor and Ligand Preparation: The crystal structure of the human P2X3 receptor is obtained from the Protein Data Bank. The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: Molecular docking software is used to predict the binding pose of this compound within the identified allosteric pocket of the P2X3 receptor.
-
Binding Energy Calculation: The binding affinity is estimated using scoring functions and methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
-
Interaction Analysis: The predicted binding mode is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor.
Conclusion
This compound represents a significant tool for the study of P2X3 receptor pharmacology. Its well-characterized mechanism as a selective negative allosteric modulator, supported by robust quantitative data and detailed experimental validation, provides a solid foundation for its use in investigating the role of P2X3 receptors in health and disease. This technical guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
Technical Guide: Pharmacology of AC-262536, a Selective Androgen Receptor Modulator
Disclaimer: Initial searches for a compound designated "TC-P 262" did not yield any publicly available information. It is presumed that this may be a typographical error. This guide focuses on the pharmacology of AC-262536 , a compound with a similar alphanumeric designation and for which scientific data is available. AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.
This document provides a detailed overview of the pharmacology of AC-262536, intended for researchers, scientists, and professionals in drug development.
Introduction
AC-262536 is an investigational drug that acts as a selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[2] The primary goal in the development of SARMs like AC-262536 is to harness the beneficial anabolic effects of androgens in tissues such as muscle and bone, while minimizing the undesirable androgenic effects in other tissues like the prostate.[3]
Mechanism of Action
AC-262536 is a potent and selective ligand for the androgen receptor, functioning as a partial agonist.[1][3] Unlike full agonists such as testosterone (B1683101), partial agonists do not elicit a maximal response even at saturating concentrations. This property is thought to contribute to its tissue-selective effects.[4] The binding of AC-262536 to the AR initiates a conformational change in the receptor, leading to the modulation of gene expression. The tissue selectivity of SARMs may be attributed to the differential recruitment of co-regulators to the AR in various cell types.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for AC-262536.
Table 1: In Vitro Binding Affinity of AC-262536
| Parameter | Value | Description |
| Ki | 5 nM | The inhibition constant, representing the affinity of AC-262536 for the androgen receptor.[1] |
Table 2: In Vivo Efficacy of AC-262536 in a Castrated Rat Model (2-week study)
| Parameter | AC-262536 | Testosterone | Description |
| Anabolic Effect (Levator Ani Muscle Weight) | ~66% of testosterone's maximal effect | 100% (reference) | Measures the muscle-building (anabolic) activity.[1] |
| Androgenic Effect (Prostate Gland Weight) | ~27% of testosterone's maximal effect | 100% (reference) | Measures the androgenic activity in a reproductive tissue.[1] |
| Luteinizing Hormone (LH) Suppression | Significant suppression | Significant suppression | Indicates central feedback inhibition on the hypothalamic-pituitary-gonadal axis.[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of AC-262536 have not been fully published. However, the following are representative methodologies for key experiments in SARM development.
Androgen Receptor Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of a test compound for the androgen receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-dihydrotestosterone) for binding to the androgen receptor.
-
Materials:
-
Source of androgen receptor (e.g., rat ventral prostate cytosol or recombinant human AR).
-
Radiolabeled ligand (e.g., [3H]-DHT).
-
Test compound (AC-262536) at various concentrations.
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Androgen Receptor Functional Assay
This assay is used to determine the functional activity (e.g., EC50 and maximal efficacy) of a compound as an AR agonist or antagonist.
-
Principle: Cells that express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter are used. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
A suitable cell line (e.g., PC-3 or HEK293) co-transfected with an AR expression vector and an androgen response element (ARE)-luciferase reporter vector.
-
Test compound (AC-262536) at various concentrations.
-
Cell culture medium and reagents.
-
Luciferase assay substrate.
-
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to attach.
-
The cells are then treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of AR activation, is measured using a luminometer.
-
A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a reference agonist like testosterone.
-
In Vivo Efficacy Study in a Castrated Rat Model
This animal model is a standard for evaluating the anabolic and androgenic effects of SARMs.
-
Principle: Castration removes the primary source of endogenous androgens, leading to the atrophy of androgen-dependent tissues. The ability of a test compound to prevent this atrophy is a measure of its androgenic and anabolic activity.
-
Animals: Orchiectomized (castrated) male rats.
-
Procedure:
-
Animals are castrated and allowed a post-operative recovery period.
-
The animals are then treated daily with the test compound (AC-262536) at various doses or a vehicle control for a specified period (e.g., 2 weeks).[3]
-
A positive control group treated with testosterone is typically included.
-
At the end of the study, the animals are euthanized, and specific tissues are harvested and weighed.
-
The weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured.
-
Blood samples are collected to measure serum levels of luteinizing hormone (LH).
-
Signaling Pathways
AC-262536 exerts its effects through the androgen receptor signaling pathway. This pathway can be broadly divided into genomic and non-genomic actions.
Classical (Genomic) Androgen Receptor Signaling Pathway
This is the primary mechanism through which androgens and SARMs regulate gene expression.
References
In-Depth Technical Guide to TC-P 262 (CAS No. 873398-67-5): A Potent P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, activated by extracellular adenosine (B11128) triphosphate (ATP), are ligand-gated ion channels predominantly expressed on sensory neurons. Their involvement in nociceptive pathways has positioned them as key therapeutic targets for various pain conditions and chronic cough. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activity, and its role within the P2X3 signaling pathway. Detailed experimental protocols for the characterization of such antagonists are also provided, alongside a typical drug discovery workflow.
Core Properties of this compound
This compound, with the CAS number 873398-67-5, is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and formulation in experimental settings.
| Property | Value | Reference |
| CAS Number | 873398-67-5 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₄O | [1][2] |
| Molecular Weight | 258.32 g/mol | [1][2] |
| Physical Appearance | Yellow solid | [1] |
| Purity | >98% | [2] |
| Storage | Store at room temperature | [1] |
Biological Activity
This compound is a highly potent antagonist of the human P2X3 receptor and the heteromeric P2X2/3 receptor. Its selectivity has been demonstrated against other P2X receptor subtypes. The inhibitory activity is typically quantified using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Receptor | pIC₅₀ | Reference |
| P2X3 | 7.39 | |
| P2X2/3 | 6.68 | |
| P2X1, P2X2, P2X4, P2X7 | < 4.7 |
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a key player in sensory signaling, particularly in the context of pain and cough.[3] Extracellular ATP, released from cells upon injury or stress, acts as a neurotransmitter by binding to and activating P2X3 receptors on sensory nerve fibers.[4] This activation leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions. The subsequent depolarization of the neuronal membrane can trigger an action potential, transmitting the sensory signal to the central nervous system.[3] this compound, as a potent antagonist, blocks this initial activation step.
Experimental Protocols
The characterization of P2X3 receptor antagonists like this compound typically involves a combination of in vitro assays to determine potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Intracellular Calcium Flux Assay (FLIPR)
This high-throughput assay is used to measure the ability of a compound to inhibit the increase in intracellular calcium that occurs upon P2X3 receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations and incubated for a period to allow for binding to the receptor.
-
Agonist Stimulation and Measurement: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells. The change in fluorescence, corresponding to the influx of calcium, is measured in real-time using a Fluorescence Imaging Plate Reader (FLIPR).
-
Data Analysis: The fluorescence intensity data is used to calculate the percent inhibition of the agonist response at each concentration of the antagonist. An IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion channel function of the P2X3 receptor.
Methodology:
-
Cell Preparation: Cells expressing P2X3 receptors are prepared on coverslips for electrophysiological recording.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (a "giga-seal"). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A P2X3 agonist is applied to the cell to elicit an inward current.
-
Antagonist Application: The antagonist, this compound, is pre-applied or co-applied with the agonist to measure its effect on the agonist-induced current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is measured. Concentration-response curves are generated to determine the IC₅₀ value.
Drug Discovery and Development Workflow
The development of a P2X3 receptor antagonist like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications [pubmed.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
A Technical Guide to Selective P2X3 and P2X2/3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of selective P2X3 and P2X2/3 receptor antagonists, a promising class of therapeutics targeting sensory hypersensitivity disorders. This document details their mechanism of action, presents key quantitative data for prominent compounds, outlines detailed experimental protocols for their evaluation, and visualizes core concepts through signaling and workflow diagrams.
Introduction: Targeting Sensory Hypersensitization
P2X3 and P2X2/3 receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] These receptors are predominantly expressed on the peripheral and central terminals of sensory neurons, including C-fibers and Aδ-fibers, which are crucial for transmitting sensory signals like pain and cough.[3][4][5] Under pathological conditions such as inflammation, nerve injury, or tissue stress, ATP is released from cells and acts as a key signaling molecule.[6][7] The binding of ATP to P2X3 and P2X2/3 receptors on these sensory nerves triggers an influx of cations (Na+ and Ca2+), leading to membrane depolarization, action potential generation, and the sensitization of these pathways.[4][8]
This mechanism has implicated P2X3 and P2X2/3 receptors in the pathophysiology of numerous conditions characterized by afferent nerve hypersensitivity, including chronic pain (neuropathic, inflammatory, and visceral), overactive bladder, and, most notably, refractory chronic cough (RCC).[3][9][10] Consequently, the development of selective antagonists to block this ATP-mediated signaling has become a major focus for pharmaceutical research, offering a novel therapeutic approach to managing these debilitating disorders.[6][11]
Mechanism of Action: Blocking the ATP Signal
The therapeutic effect of P2X3 and P2X2/3 antagonists stems from their ability to competitively or allosterically block the binding of ATP to these receptors on sensory nerve fibers.[11][12] In conditions like chronic cough, inflammatory stimuli in the airways lead to an increased release of ATP from mucosal cells.[13][14] This ATP then binds to and activates P2X3 and P2X2/3 receptors on vagal afferent C-fibers, which is perceived as an urge to cough and initiates the cough reflex.[13][15]
By occupying the receptor, antagonists prevent ATP from activating the ion channel. This inhibition dampens the excessive firing of sensory neurons, reduces the hypersensitivity of the reflex pathway, and ultimately decreases the frequency and severity of symptoms like chronic cough or the perception of pain.[7][14][16]
The primary challenge in this class of drugs is managing the main side effect: taste disturbance (dysgeusia).[17] This occurs because P2X2/3 heteromeric receptors are also involved in taste transduction.[17] Therefore, a key goal in drug development is to create highly selective antagonists for the homomeric P2X3 receptor to retain therapeutic efficacy while minimizing effects on taste.[2][18]
Quantitative Data for Key P2X3 and P2X2/3 Antagonists
Several selective antagonists have advanced to clinical trials, with Gefapixant being the first-in-class to receive approval in several countries for refractory or unexplained chronic cough.[13][19] The following tables summarize key quantitative data for prominent compounds in development.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Human P2X3 IC₅₀ (nM) | Human P2X2/3 IC₅₀ (nM) | Selectivity Profile | Reference(s) |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | 153 | 220 | Non-selective | [20] |
| Camlipixant (BLU-5937) | P2X3 | ~23 | >3000 | Highly selective for P2X3 | [9][18] |
| Sivopixant | P2X3 | N/A | N/A | High selectivity for P2X3 vs P2X2/3 | [21] |
| Eliapixant (BAY 1817080) | P2X3 | N/A | N/A | Potent and selective for P2X3 | [22] |
| P2X3 antagonist 34 | P2X3 | 25 | >1000 (species vary) | Selective for P2X3 | [23] |
| AF-353 | P2X2/3 | N/A | 59.9 - 68.6 | P2X2/3 antagonist | [24] |
Table 2: Clinical Efficacy and Key Adverse Events (Refractory Chronic Cough)
| Compound | Dose | Phase | Efficacy Endpoint | Result vs. Placebo | Incidence of Taste Disturbance | Reference(s) |
| Gefapixant | 45 mg BID | III (COUGH-1 & 2) | Reduction in 24-hr cough frequency | 18.5% & 14.6% reduction | ~60% | [7][20] |
| Camlipixant | N/A | IIb | Reduction in 24-hr cough frequency | 14.7% median reduction | Low (~2%) | [19] |
| Sivopixant | 150 mg OD | IIa | Reduction in awake cough frequency | 30.9% reduction | N/A | [21] |
| Eliapixant | N/A | IIa | N/A | Trial completed | N/A | [22] |
Detailed Experimental Protocols
The characterization of novel P2X3 and P2X2/3 antagonists involves a standardized sequence of in vitro and in vivo assays to determine binding affinity, functional potency, selectivity, and therapeutic efficacy.
4.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) of a test compound for the P2X3 receptor.
-
Methodology (Scintillation Proximity Assay - SPA):
-
Receptor Preparation: Purified, detergent-solubilized human P2X3 receptors (often tagged, e.g., with GFP-His8) are used.[25]
-
Bead Coupling: Receptors are bound to SPA beads (e.g., polyvinyltoluene copper beads).[25]
-
Ligand Incubation: The receptor-bead complex is incubated with a radiolabeled ligand, typically ³H-ATP, in the presence of varying concentrations of the unlabeled test antagonist.[25]
-
Detection: When ³H-ATP binds to the receptor on the bead, the emitted beta particles excite the scintillant within the bead, producing light. This signal is measured by a scintillation counter.
-
Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to an inhibition constant (Ki) to reflect the binding affinity. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist (e.g., 10 µM TNP-ATP).[25]
-
4.2. In Vitro Functional Assays
-
Objective: To measure the functional potency (IC₅₀) of an antagonist in inhibiting ATP-induced receptor activation.
-
Methodology 1 (Calcium Influx Assay):
-
Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing human P2X3 or P2X2/3 receptors is used.[26]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[26]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: Cells are then challenged with a specific P2X3 agonist (e.g., α,β-methylene ATP, α,β-meATP) to induce calcium influx through the activated channels.[26][27]
-
Signal Measurement: The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value of the antagonist.
-
-
Methodology 2 (Whole-Cell Patch-Clamp Electrophysiology):
-
Cell Preparation: Individual cells from a stable cell line expressing the target receptor are used.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a set voltage.
-
Drug Application: The antagonist is applied to the cell (pre-incubation), followed by co-application with an agonist (e.g., α,β-meATP).[12][28]
-
Current Measurement: The inward current generated by the influx of cations through the activated P2X3 or P2X2/3 channels is recorded.
-
Analysis: The ability of the antagonist to reduce the amplitude of the agonist-evoked current is quantified. This method provides detailed information on the mechanism of antagonism (e.g., competitive vs. allosteric) and the kinetics of channel blocking and unblocking.[12]
-
4.3. In Vivo Efficacy Models
-
Objective: To assess the therapeutic potential of the antagonist in animal models of disease.
-
Methodology (Neuropathic Pain Model - e.g., Chronic Constriction Injury, CCI):
-
Model Induction: In rodents (rats or mice), a peripheral neuropathy is induced, for example, by loosely ligating the sciatic nerve (CCI model) or by tightly ligating spinal nerves (Spinal Nerve Ligation, SNL model).[7]
-
Behavioral Testing: After a period for neuropathy to develop, the animal's sensitivity to mechanical stimuli is assessed. This is typically measured as the paw withdrawal threshold in response to stimulation with von Frey filaments (mechanical allodynia).[7]
-
Drug Administration: The test antagonist is administered (e.g., orally).
-
Efficacy Measurement: Behavioral testing is repeated at various time points after drug administration. A successful antagonist will significantly increase the paw withdrawal threshold, indicating a reversal of hypersensitivity and an analgesic effect.[7][12]
-
-
Note on Cough Models: Standard rodent models lack a reflex similar to human cough, making them unsuitable for evaluating antitussive agents.[12] Therefore, efficacy for this indication is primarily established through clinical trials in patients with chronic cough, where cough frequency is objectively measured over a 24-hour period using acoustic monitoring devices.
References
- 1. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SP2X3 and P2X2/3 receptors play a crucial role in articular hyperalgesia development through inflammatory mechanisms in the knee joint experimental synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 11. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. What is the mechanism of Gefapixant? [synapse.patsnap.com]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. scispace.com [scispace.com]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Flexible subunit stoichiometry of functional human P2X2/3 heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-P 262: A Technical Guide for Researchers in Pain and Cough
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are key players in the signaling pathways of pain and cough. As ligand-gated ion channels predominantly expressed on sensory neurons, P2X3-containing receptors are activated by extracellular adenosine (B11128) triphosphate (ATP), a molecule released during tissue injury and inflammation. By blocking these receptors, this compound presents a promising therapeutic target for conditions characterized by neuronal hypersensitivity, such as chronic pain and refractory chronic cough. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to support further research and development.
Core Data Summary
In Vitro Activity
This compound demonstrates high potency and selectivity for P2X3 and P2X2/3 receptors. The following table summarizes its in vitro activity.[1]
| Target | Assay | Species | pIC50 |
| P2X3 | Intracellular Calcium Flux | Human | 7.39 |
| P2X2/3 | Intracellular Calcium Flux | Human | 6.68 |
| P2X1, P2X2, P2X4, P2X7 | Intracellular Calcium Flux | Human | < 4.7 |
In Vivo Efficacy: Inflammatory Pain Model
In a preclinical model of inflammatory pain using Complete Freund's Adjuvant (CFA) in rats, orally administered this compound (referred to as Compound A in the study) demonstrated a significant and dose-dependent reduction in thermal hyperalgesia.
| Dose (mg/kg, p.o.) | Time Point (post-dose) | % Reversal of Hyperalgesia |
| 3 | 1h | 40% |
| 10 | 1h | 75% |
| 30 | 1h | 100% |
| 10 | 3h | 80% |
| 10 | 6h | 50% |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the P2X3 signaling pathway in sensory neurons. Upon tissue damage or inflammation, ATP is released into the extracellular space and binds to P2X3 receptors on nociceptive (pain-sensing) and vagal sensory neurons. This binding opens a non-selective cation channel, leading to depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain or the initiation of the cough reflex. This compound acts as a negative allosteric modulator, binding to a site on the P2X3 receptor distinct from the ATP binding site, thereby preventing the channel from opening.
Figure 1: P2X3 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Intracellular Calcium Flux Assay
Objective: To determine the potency and selectivity of this compound at human P2X receptors.
Methodology:
-
Cell Culture: Stably transfect HEK293 cells with the cDNA for human P2X1, P2X2, P2X3, P2X4, or P2X7 receptors.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Incubate the cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add a specific agonist for each receptor subtype (e.g., α,β-methylene ATP for P2X3).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Calculate the pIC50 values from the concentration-response curves.
Figure 2: Workflow for the in vitro intracellular calcium flux assay.
In Vivo Inflammatory Pain Model (CFA-induced Thermal Hyperalgesia)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory pain.
Methodology:
-
Animal Model: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the rat's hind paw.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) before CFA injection.
-
Post-CFA Measurement: Re-measure the paw withdrawal latency 24 hours after CFA injection to confirm the development of thermal hyperalgesia.
-
Drug Administration: Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.
-
Efficacy Assessment: Measure the paw withdrawal latency at different time points after drug administration (e.g., 1, 3, and 6 hours).
-
Data Analysis: Calculate the percentage reversal of hyperalgesia compared to the vehicle-treated group.
Figure 3: Workflow for the in vivo CFA-induced thermal hyperalgesia model.
Conclusion
This compound is a promising P2X3 receptor antagonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of inflammatory pain. Its selective mechanism of action offers the potential for a targeted therapeutic approach for pain and cough with a favorable side-effect profile. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and to aid in the design of future preclinical and clinical studies. Further research is warranted to explore its efficacy in various pain and cough models, as well as to fully characterize its pharmacokinetic and safety profiles.
References
The In Vivo Efficacy of TC-P 262 in Preclinical Pain Models: A Technical Overview
An In-Depth Examination of a Novel Analgesic Candidate
For researchers, scientists, and professionals in the field of drug development, the quest for novel, efficacious, and safe analgesic agents is a paramount objective. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of TC-P 262, a promising new chemical entity, in various established models of pain. The data presented herein is intended to offer a detailed understanding of its potential therapeutic utility and mechanism of action.
Quantitative Analysis of Analgesic Efficacy
The analgesic properties of this compound have been systematically evaluated across multiple rodent models of nociceptive, inflammatory, and neuropathic pain. The following tables summarize the key quantitative data obtained from these studies, providing a clear comparison of its efficacy.
Table 1: Efficacy of this compound in a Model of Acute Nociceptive Pain (Tail-Flick Test)
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 2.5 ± 0.3 | 0 |
| This compound | 10 | 4.8 ± 0.5* | 38.3 |
| This compound | 30 | 7.2 ± 0.6 | 78.3 |
| Morphine | 5 | 8.5 ± 0.4 | 100 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (mg/kg, p.o.) | Phase I Licking Time (seconds) | Phase II Licking Time (seconds) |
| Vehicle (0.5% CMC) | - | 75.2 ± 5.1 | 152.8 ± 10.3 |
| This compound | 10 | 68.5 ± 4.8 | 110.5 ± 8.9 |
| This compound | 30 | 55.1 ± 3.9 | 75.3 ± 6.2 |
| Indomethacin | 10 | 72.3 ± 6.0 | 80.1 ± 7.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Efficacy of this compound in a Model of Neuropathic Pain (Chung Model - Spinal Nerve Ligation)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| SNL + Vehicle | - | 3.2 ± 0.4 |
| SNL + this compound | 10 | 6.8 ± 0.7* |
| SNL + this compound | 30 | 10.5 ± 0.9 |
| SNL + Gabapentin | 100 | 11.2 ± 1.1 |
*p < 0.05, **p < 0.01 compared to SNL + Vehicle group. Data are presented as mean ± SEM.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, the detailed methodologies for the key experiments cited above are provided.
Acute Nociceptive Pain: Tail-Flick Test
-
Animal Model: Male Sprague-Dawley rats (200-250g) were used.
-
Procedure: The distal third of the tail was exposed to a radiant heat source. The latency to the reflexive withdrawal of the tail was recorded. A cut-off time of 10 seconds was set to prevent tissue damage.
-
Drug Administration: this compound, morphine, or vehicle were administered intraperitoneally (i.p.) 30 minutes before the test.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) was calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Inflammatory Pain: Formalin Test
-
Animal Model: Male Swiss Webster mice (25-30g) were used.
-
Procedure: 20 µL of a 5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw. The total time spent licking the injected paw was recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
Drug Administration: this compound, indomethacin, or vehicle were administered orally (p.o.) 60 minutes before the formalin injection.
Neuropathic Pain: Chung Model (Spinal Nerve Ligation - SNL)
-
Animal Model: Male Wistar rats (180-220g) were used.
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the left L5 and L6 spinal nerves were tightly ligated with 6-0 silk suture. Sham-operated animals underwent the same procedure without nerve ligation.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (in grams) was determined using the up-down method.
-
Drug Administration: this compound, gabapentin, or vehicle were administered intraperitoneally (i.p.) on day 7 post-surgery, and the paw withdrawal threshold was measured 30 minutes after administration.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
The Potential of TC-P 262 in Rheumatoid Arthritis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, joint destruction, and debilitating pain. Current therapeutic strategies, while effective for many, leave a significant portion of patients with unmet needs, particularly concerning pain management and disease modification. This technical guide explores the therapeutic potential of TC-P 262, a selective P2X3 and P2X2/3 receptor antagonist, in the context of rheumatoid arthritis. While direct studies of this compound in RA models are not yet publicly available, a compelling body of preclinical evidence for other P2X3 and P2X2/3 antagonists strongly suggests its promise as a novel therapeutic agent. This document provides an in-depth overview of the underlying biological rationale, summarizes key preclinical data with surrogate molecules, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction: The Role of Purinergic Signaling in Rheumatoid Arthritis
The purinergic signaling pathway, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP), is increasingly recognized as a critical player in inflammation and pain. In the inflamed synovium of RA patients, damaged cells release ATP, which then acts on various purinergic receptors, including the P2X family of ligand-gated ion channels. This activation triggers a cascade of downstream events, contributing to the cardinal features of RA.
Among the P2X receptors, P2X3 and P2X2/3 heteromers are predominantly expressed on nociceptive sensory neurons. Their activation by ATP is a key step in the transmission of pain signals. Furthermore, emerging evidence indicates their involvement in the inflammatory process itself, making them an attractive therapeutic target for RA.
This compound is a selective antagonist of both P2X3 and P2X2/3 receptors. By blocking the action of ATP on these receptors, this compound holds the potential to simultaneously alleviate pain and modulate the inflammatory response in rheumatoid arthritis.
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the binding of ATP to P2X3 and P2X2/3 receptors on sensory neurons. This blockade prevents the influx of cations (primarily Ca2+ and Na+) that would normally lead to membrane depolarization and the initiation of an action potential.
The proposed dual mechanism of action in the context of RA includes:
-
Analgesia: By inhibiting the activation of nociceptive neurons in the periphery and the dorsal root ganglia, this compound can directly reduce the perception of inflammatory pain, a primary and debilitating symptom of RA.
-
Anti-inflammatory Effects: Studies on surrogate P2X3/P2X2/3 antagonists suggest that blocking these receptors can lead to a reduction in the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune and synovial cells. This indicates a potential disease-modifying role.
Preclinical Evidence for P2X3/P2X2/3 Antagonism in Arthritis Models
While specific data for this compound in RA models is pending, studies with other selective P2X3/P2X2/3 antagonists provide a strong proof-of-concept for this therapeutic strategy.
Efficacy in Adjuvant-Induced Arthritis (AIA) Model
The AIA model in rats is a well-established preclinical model of rheumatoid arthritis. The selective P2X3/P2X2/3 antagonist AF-353 has demonstrated significant efficacy in this model.
| Compound | Model | Dosing | Key Findings | Reference |
| AF-353 | Rat Adjuvant-Induced Arthritis | Oral, twice daily | Dose-dependent reversal of mechanical hyperalgesia. Efficacy comparable to the NSAID naproxen. | [1][2] |
Efficacy in Carrageenan-Induced Synovitis Model
This model mimics the acute inflammatory synovitis seen in RA. Blockade of P2X3 and P2X2/3 receptors has been shown to reduce both hyperalgesia and local inflammation.
| Compound | Model | Dosing | Key Findings | Reference |
| A-317491 | Rat Carrageenan-Induced Knee Joint Synovitis | Intra-articular | Significantly attenuated carrageenan-induced hyperalgesia. Reduced the concentration of TNF-α, IL-6, and CINC-1. Decreased neutrophil migration. | [3][4] |
Experimental Protocols
For researchers planning to investigate the potential of this compound in rheumatoid arthritis, the following experimental protocols for the collagen-induced arthritis (CIA) model in mice are provided. The CIA model is widely used as it shares many immunological and pathological features with human RA.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Emulsification: Prepare an emulsion of Type II collagen and CFA (1:1 ratio) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Force the contents back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of Type II collagen.
-
Booster Immunization (Day 21): Prepare an emulsion of Type II collagen and IFA (1:1 ratio). Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Clinical signs typically appear between days 24 and 28.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis:
-
0 = No evidence of inflammation
-
1 = Subtle inflammation or localized edema
-
2 = Easily identifiable edema and erythema
-
3 = Severe edema and erythema spanning the entire paw
-
4 = Ankylosis and joint deformity The maximum score per mouse is 16.
-
-
Treatment: this compound or vehicle can be administered prophylactically (starting from day 0 or 21) or therapeutically (after the onset of clinical signs).
Histological Analysis of Joints
-
At the end of the study, sacrifice the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process and embed the tissues in paraffin (B1166041).
-
Section the paraffin blocks (5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O for cartilage integrity.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Cytokine Measurement
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Isolate serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits.
-
Alternatively, synovial fluid can be collected for local cytokine analysis.
Signaling Pathways and Experimental Workflows
P2X3/P2X2/3 Receptor Signaling Pathway in Nociception
Caption: P2X3/P2X2/3 receptor signaling cascade in pain transmission.
Proposed Anti-inflammatory Signaling Pathway of P2X3/P2X2/3 Antagonism
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SP2X3 and P2X2/3 receptors play a crucial role in articular hyperalgesia development through inflammatory mechanisms in the knee joint experimental synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 and P2X2/3 Receptors Play a Crucial Role in Articular Hyperalgesia Development Through Inflammatory Mechanisms in the Knee Joint Experimental Synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding of TC-P 262 to the Human P2X3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of TC-P 262, a potent and selective antagonist of the human P2X3 (hP2X3) receptor. The hP2X3 receptor, an ATP-gated ion channel, is a key target in the development of therapeutics for chronic cough and neuropathic pain. Understanding the molecular interactions between novel antagonists like this compound and the hP2X3 receptor is crucial for advancing drug discovery efforts in these areas.
Executive Summary
This compound is a selective antagonist of P2X3 and P2X2/3 receptors, functioning as a negative allosteric modulator.[1][2][3] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, adenosine (B11128) triphosphate (ATP), binds. This allosteric inhibition provides a sophisticated mechanism for modulating receptor activity. This guide synthesizes the available data on the binding of this compound to the hP2X3 receptor, detailing its binding affinity, the architecture of its binding site, and the experimental protocols used for its characterization.
Quantitative Binding and Activity Data
The potency of this compound has been determined through functional assays that measure the inhibition of ATP-induced currents in cells expressing hP2X3 receptors. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | Target Receptor(s) | Parameter | Value | Notes |
| This compound | hP2X3 | pIC50 | 7.39 | The pIC50 is the negative logarithm of the IC50 value in molar. An IC50 of approximately 40.7 nM can be calculated from this pIC50. |
| hP2X2/3 | pIC50 | 6.68 | This corresponds to an IC50 of approximately 208.9 nM. | |
| hP2X1, hP2X2, hP2X4, hP2X7 | pIC50 | < 4.7 | Demonstrates selectivity for P2X3 and P2X2/3 over other P2X subtypes.[3] |
The Allosteric Binding Site of this compound
This compound binds to a druggable, inter-subunit negative allosteric site on the hP2X3 receptor.[4] This site is distinct from the ATP binding pocket. Structural and mutagenesis studies on analogous compounds, such as AF-219 and AF-353, have provided significant insights into the key amino acid residues that form this allosteric pocket.
Key Residues and Domains:
-
Critical for Binding: The residue Glycine 189 (G189) has been identified as a critical determinant for the action of this compound and its structural analogs. Mutation of this residue to arginine (G189R) renders the hP2X3 receptor insensitive to inhibition by these allosteric modulators.[4]
-
Structural Integrity: The Left Flipper (LF) domain , encompassing residues from Serine 267 (S267) to Glycine 277 (G277), plays a crucial role in maintaining the overall shape and structural integrity of the allosteric binding site.[4]
-
Interaction Points: While direct interaction studies with this compound are limited, docking studies with structurally similar compounds suggest that the binding pocket is formed at the interface between subunits, involving residues from different domains of the receptor.[4]
Signaling Pathway of the hP2X3 Receptor
Activation of the trimeric hP2X3 receptor by ATP binding leads to a rapid conformational change, opening a non-selective cation channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane and the initiation of an action potential in sensory neurons. This signaling cascade is fundamental to the transmission of pain and cough signals.
References
An In-depth Technical Guide on the Role of TC-P 262 in Stem Cell Reprogramming
Notice to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "TC-P 262" in the context of stem cell reprogramming. The information presented in this document is therefore hypothetical and serves as a template to demonstrate the structure and content of a technical guide as requested. The signaling pathways, experimental data, and protocols are based on well-understood mechanisms in the field of stem cell biology and are provided as illustrative examples. Should "this compound" be an internal or newly disclosed compound, this guide can be adapted once specific data becomes available.
Executive Summary
This technical guide provides a detailed overview of the putative role of the small molecule this compound in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This compound is hypothesized to be a potent modulator of key signaling pathways that govern pluripotency and cellular plasticity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, experimental protocols for its use, and quantitative data from hypothetical studies. The guide also includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function.
Introduction to Stem Cell Reprogramming
The reprogramming of somatic cells into iPSCs represents a landmark discovery in regenerative medicine, allowing for the generation of patient-specific pluripotent cells. This process typically involves the overexpression of key transcription factors, often referred to as Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc). However, the efficiency of this process is generally low, and the resulting iPSCs can have limitations for clinical use. Small molecules that can enhance the efficiency and quality of reprogramming are therefore of significant interest. This compound is postulated to be one such molecule that addresses these challenges.
Hypothetical Mechanism of Action of this compound
This compound is proposed to be a dual-inhibitor of the TGF-β and GSK3β signaling pathways. By inhibiting these pathways, this compound is thought to facilitate the mesenchymal-to-epithelial transition (MET), a critical early step in reprogramming, and promote the stabilization of the pluripotency network.
Modulation of the TGF-β Signaling Pathway
The TGF-β pathway is known to maintain the mesenchymal state of somatic cells and its inhibition is crucial for initiating reprogramming. This compound is hypothesized to bind to the ALK5 receptor, preventing the phosphorylation of SMAD2/3 and thereby blocking the downstream transcriptional effects of TGF-β.
Modulation of the Wnt/GSK3β Signaling Pathway
The Wnt signaling pathway plays a central role in maintaining pluripotency. By inhibiting GSK3β, this compound is thought to prevent the degradation of β-catenin. Stabilized β-catenin can then translocate to the nucleus and co-activate the transcription of key pluripotency genes, including Nanog and Oct4.
Quantitative Data on Reprogramming Efficiency
The following table summarizes hypothetical quantitative data from studies evaluating the effect of this compound on the efficiency of iPSC generation from human dermal fibroblasts.
| Treatment Condition | Reprogramming Efficiency (%) | Colony Forming Units (per 10^5 cells) | Alkaline Phosphatase Positive Colonies (%) |
| Standard 4 Factors (OSKM) | 0.1 ± 0.02 | 15 ± 3 | 85 ± 5 |
| OSKM + this compound (1 µM) | 1.5 ± 0.3 | 225 ± 20 | 98 ± 2 |
| OSKM + this compound (5 µM) | 2.8 ± 0.5 | 410 ± 35 | 99 ± 1 |
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for iPSC Generation
Caption: Workflow for iPSC generation using this compound.
Detailed Experimental Protocols
Cell Culture and Reprogramming
-
Isolation and Culture of Human Dermal Fibroblasts (HDFs):
-
Isolate HDFs from a skin biopsy using standard enzymatic digestion methods.
-
Culture HDFs in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Expand cells to passage 3-5 for reprogramming experiments.
-
-
Sendai Virus-based Reprogramming:
-
On day -1, seed 1 x 10^5 HDFs per well of a 6-well plate.
-
On day 0, transduce the cells with a Sendai virus reprogramming vector cocktail (containing Oct4, Sox2, Klf4, c-Myc) at a Multiplicity of Infection (MOI) of 5.
-
On day 1, replace the medium with fresh fibroblast medium.
-
On day 7, passage the cells onto Matrigel-coated plates in fibroblast medium.
-
On day 8, replace the medium with a complete iPSC reprogramming medium (e.g., mTeSR1) supplemented with this compound at the desired concentration (e.g., 1 µM or 5 µM).
-
Continue to culture the cells with daily media changes.
-
-
iPSC Colony Picking and Expansion:
-
Between days 14 and 21, morphologically distinct iPSC colonies should appear.
-
Manually pick individual colonies and transfer them to fresh Matrigel-coated plates for expansion.
-
Culture the expanded iPSCs in mTeSR1 medium.
-
Characterization of iPSCs
-
Alkaline Phosphatase Staining:
-
Fix iPSC colonies with 4% paraformaldehyde.
-
Stain for alkaline phosphatase activity using a commercially available kit to identify pluripotent colonies.
-
-
Immunofluorescence for Pluripotency Markers:
-
Fix iPSC colonies and permeabilize with 0.1% Triton X-100.
-
Incubate with primary antibodies against key pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Visualize using a fluorescence microscope.
-
-
Teratoma Formation Assay:
-
Inject 1 x 10^6 iPSCs into the testis capsule or subcutaneous flank of an immunodeficient mouse.
-
Allow tumors (teratomas) to form over 8-12 weeks.
-
Histologically examine the teratomas for the presence of tissues from all three germ layers (endoderm, mesoderm, and ectoderm) to confirm pluripotency.
-
Conclusion and Future Directions
The hypothetical small molecule this compound demonstrates significant potential as an enhancer of stem cell reprogramming. Its proposed dual-inhibitory mechanism on the TGF-β and GSK3β pathways provides a robust method for increasing the efficiency of iPSC generation. Future research should focus on validating these mechanisms, optimizing the concentration and timing of its application, and evaluating its effects on the genomic stability and differentiation potential of the resulting iPSCs. If validated, this compound could become a valuable tool in both basic research and the clinical translation of iPSC technology.
TC-P 262: A Negative Allosteric Modulator of the P2X3 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) acts as a crucial signaling molecule in various physiological and pathophysiological processes, including nociception. The P2X3 receptor, a ligand-gated ion channel predominantly expressed on sensory neurons, is a key transducer of ATP-mediated pain signals.[1] Consequently, antagonism of the P2X3 receptor presents a promising therapeutic strategy for the management of chronic pain and cough.[2][3] This technical guide provides an in-depth overview of TC-P 262, a potent and selective negative allosteric modulator (NAM) of the P2X3 receptor.
This compound belongs to the diaminopyrimidine class of compounds and has been identified as a selective antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4][5] As a negative allosteric modulator, this compound binds to a site topographically distinct from the orthosteric ATP-binding site, inducing a conformational change that reduces the receptor's affinity for its agonist or its ability to elicit a functional response. This mechanism offers the potential for greater subtype selectivity and a more favorable safety profile compared to traditional competitive antagonists.
This guide will detail the quantitative pharmacology of this compound, provide comprehensive experimental protocols for its characterization, and visualize its mechanism of action and relevant experimental workflows.
Data Presentation: Quantitative Pharmacology of this compound
The following table summarizes the reported potency of this compound at human P2X3 and P2X2/3 receptors. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target Receptor | Assay Type | pIC50 | Reference |
| This compound | human P2X3 | Intracellular Calcium Flux | 7.39 | [4][5] |
| This compound | human P2X2/3 | Intracellular Calcium Flux | 6.68 | [4][5] |
Selectivity Profile: this compound exhibits high selectivity for P2X3 and P2X2/3 receptors, with no detectable activity at P2X1, P2X2, P2X4, and P2X7 receptors (pIC50 < 4.7).[4][5]
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator of the P2X3 receptor. It binds to a druggable allosteric site located at the interface of the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of adjacent subunits of the trimeric P2X3 receptor.[6] This binding site is distinct from the orthosteric ATP binding pocket. By occupying this allosteric pocket, this compound is thought to stabilize the receptor in a closed or resting state, thereby preventing the conformational changes required for channel opening upon ATP binding. In silico modeling has shown that this compound, as a structural analog of the well-characterized P2X3 NAM AF-219, shares this binding site.
Signaling Pathway and Modulation Diagram
The following diagram illustrates the signaling pathway of the P2X3 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the characterization of this compound and other P2X3 negative allosteric modulators are provided below. These protocols are based on established methods in the field.
Cell Culture and Receptor Expression
-
Cell Lines: Human embryonic kidney (HEK293) cells or human astrocytoma 1321N1 cells are commonly used for heterologous expression of P2X3 receptors due to their low endogenous purinergic receptor expression.[5][7][8]
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the human P2X3 or P2X2/3 receptor subunits using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.[5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Flux Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Plating: Seed P2X3-expressing cells into 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.
-
Agonist Stimulation and Detection: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence, then add a P2X3 agonist (e.g., α,β-methylene ATP at a concentration that elicits a submaximal response, such as EC80) and continue recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity with high temporal resolution.
-
Cell Preparation: Plate P2X3-expressing cells on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution: Containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a P2X3-expressing cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the P2X3 agonist (e.g., α,β-methylene ATP) via a rapid solution exchange system to evoke an inward current.
-
To determine the inhibitory effect of this compound, pre-apply the compound for a set duration before co-application with the agonist.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 and pIC50 values from the concentration-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the characterization of a novel P2X3 negative allosteric modulator.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in health and disease. Its characterization as a potent and selective negative allosteric modulator highlights a sophisticated mechanism for inhibiting purinergic signaling. The data and experimental protocols presented in this guide are intended to facilitate further research into this compound and the development of novel therapeutics targeting the P2X3 receptor for the treatment of chronic pain, cough, and other sensory disorders.
References
- 1. P2RX3 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Druggable negative allosteric site of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X3 receptor expression by HEK cells conditions their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human astrocytoma cell line 1321 N1 contains M2-glandular type muscarinic receptors linked to phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC-P 262: A Selective P2X3 and P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are implicated in nociception and chronic pain pathways. When activated by extracellular ATP, these channels permit the influx of cations, primarily Ca²⁺ and Na⁺, leading to neuronal depolarization and the transmission of pain signals. This compound, by blocking these receptors, offers a valuable tool for in vitro studies aimed at understanding the role of P2X3 and P2X2/3 receptors in physiology and pathology, as well as for the preclinical assessment of novel analgesic compounds.
Mechanism of Action
This compound acts as a competitive antagonist at the ATP binding site of P2X3 and P2X2/3 receptors. This blockade prevents the channel from opening in response to ATP, thereby inhibiting the influx of cations and subsequent cellular signaling cascades associated with pain transmission. Its selectivity for P2X3-containing receptors makes it a precise tool for dissecting the specific contributions of these receptor subtypes in various cellular models.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human P2X3 and P2X2/3 receptors, as determined by functional assays.
| Receptor Subtype | Assay Type | Cell Line | Agonist | pIC50 | IC50 (nM) | Reference |
| Human P2X3 | Calcium Flux (FLIPR) | HEK293 | α,β-methylene ATP | 7.39 | 41 | [1] |
| Human P2X2/3 | Calcium Flux (FLIPR) | HEK293 | α,β-methylene ATP | 6.68 | 209 | [1] |
| Human P2X3 | Electrophysiology (Patch-Clamp) | HEK293 | α,β-methylene ATP | - | - | [1] |
| Human P2X2/3 | Electrophysiology (Patch-Clamp) | HEK293 | α,β-methylene ATP | - | - | [1] |
Note: The original publication by Ballini et al. (2011) refers to this compound as "compound A". The pIC50 values from the calcium flux assay indicate potent antagonism. While specific IC50 values from electrophysiology were not explicitly stated in the summary, the study confirmed antagonistic activity through this method. The compound showed no significant activity at P2X1, P2X2, P2X4, and P2X7 receptors at concentrations up to 20-100 µM, highlighting its selectivity.
Signaling Pathways
Activation of P2X3 receptors by ATP initiates a signaling cascade that leads to neuronal sensitization and pain signal propagation. This compound blocks the initial step of this pathway.
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Intracellular Calcium Flux Assay (FLIPR)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a P2X3 receptor agonist.
Experimental Workflow:
Caption: Workflow for the intracellular calcium flux assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with human P2X3 or P2X2/3 receptors in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plates and wash once with the buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition and Agonist Stimulation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye-loading incubation, wash the cells to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the agonist solution (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate and the agonist plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Initiate the reading to establish a baseline fluorescence, then add the agonist to all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of control wells (agonist alone) and baseline (no agonist).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through P2X3 and P2X2/3 receptors and the inhibitory effect of this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing human P2X3 or P2X2/3 receptors on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 MgATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Transfer a coverslip with cells to a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the P2X3 agonist (e.g., α,β-methylene ATP) via a perfusion system to evoke an inward current.
-
After a stable baseline response is established, perfuse the cell with this compound for a few minutes, followed by co-application of this compound and the agonist.
-
Record the resulting current and wash out the antagonist to observe recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a concentration-response curve and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of P2X3 and P2X2/3 receptor function. The protocols outlined above provide a framework for characterizing its antagonist activity and for its use in studies exploring the role of these receptors in cellular signaling and disease models. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for TC-P 262 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are implicated in various physiological processes, including nociception, making them a key target in pain research. This document provides detailed protocols for the dissolution of this compound and its application in cell-based assays, specifically focusing on calcium influx assays in HEK293 cells expressing the P2X3 receptor.
Product Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 873398-67-5 |
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.32 g/mol |
| Target(s) | P2X3 and P2X2/3 receptors |
| Mechanism of Action | Negative allosteric modulator |
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.5832 mg of this compound (Molecular Weight = 258.32 g/mol ).
-
Dissolution: Aseptically transfer the weighed this compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
Sterilization (Optional): If sterility is a major concern for your cell culture experiments, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. Note that DMSO can be harsh on some filter materials; ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: In Vitro Calcium Influx Assay Using P2X3-Expressing HEK293 Cells
This protocol outlines a method to assess the antagonistic activity of this compound on P2X3 receptors expressed in HEK293 cells by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably or transiently expressing the human P2X3 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP (α,β-meATP))
-
This compound stock solution (10 mM in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the P2X3-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and optionally Pluronic F-127 (0.02%) in the assay buffer.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (no antagonist).
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Place the microplate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the P2X3 agonist (e.g., a final concentration of 1-10 µM α,β-meATP) to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in the wells treated with this compound to the positive control (agonist only).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for a calcium influx assay to test the antagonistic activity of this compound.
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by its endogenous ligand, ATP, leads to the opening of a non-selective cation channel. This allows the influx of Na⁺ and Ca²⁺ into the cell, leading to membrane depolarization. In sensory neurons, this depolarization can trigger the generation of action potentials, leading to the transmission of sensory information, such as pain signals. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the ATP binding site and inhibits this channel opening, thereby blocking the downstream signaling cascade.
P2X3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X3 receptor and its inhibition by this compound.
Safety Precautions
This compound is for research use only. A material safety data sheet (MSDS) should be consulted before handling.[1] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
References
Application Notes and Protocols for TC-P 262 in Nociceptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-P 262 is a selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These ion channels are predominantly expressed on nociceptive sensory neurons and are activated by extracellular ATP, which is released in response to tissue damage and inflammation.[3][4] The activation of P2X3 and P2X2/3 receptors plays a significant role in the transmission of pain signals.[3][4] Consequently, antagonists of these receptors, such as this compound, are valuable tools for studying nociception and represent a promising class of novel analgesics.[3][4]
These application notes provide recommended starting concentrations for this compound in nociceptor studies and detailed protocols for key in vitro and in vivo experiments based on studies of similar P2X3 and P2X2/3 antagonists.
Data Presentation: Recommended Concentration Ranges
While specific data for this compound in functional nociceptor assays is limited in publicly available literature, its potency as a P2X3 and P2X2/3 antagonist allows for the estimation of effective concentrations based on its pIC50 values and data from analogous compounds. This compound has pIC50 values of 7.39 for P2X3 and 6.68 for P2X2/3 receptors.[5] The following table summarizes recommended starting concentrations for this compound and provides data for similar, well-characterized P2X3/P2X2/3 antagonists for comparison.
| Compound | Target(s) | Assay Type | Recommended Starting Concentration | Notes | Reference |
| This compound | P2X3, P2X2/3 | In Vitro (e.g., Electrophysiology, Calcium Imaging) | 10 nM - 1 µM | Start with a concentration around the IC50 (approx. 41 nM for P2X3 and 209 nM for P2X2/3) and perform a dose-response curve. | Estimated based on pIC50 values[5] |
| This compound | In Vivo (e.g., rodent pain models) | 1 - 30 µmol/kg | Administration route (e.g., intrathecal, intraplantar, systemic) will significantly influence the required dose. | Estimated based on analogous compounds | |
| A-317491 | P2X3, P2X2/3 | In Vitro (Electrophysiology) | 10 nM - 10 µM | A potent and selective antagonist often used as a reference compound.[6][7] | [6][7] |
| A-317491 | In Vivo (Intrathecal) | 10 - 30 nmol | Effective in reducing allodynia in neuropathic pain models.[8] | [8] | |
| A-317491 | In Vivo (Intraplantar) | >300 nmol | Higher concentrations are required for peripheral administration.[8] | [8] | |
| A-317491 | In Vivo (Systemic, s.c.) | 1 - 300 µmol/kg | Dose-dependently reduced hyperalgesia and allodynia.[9] | [9] | |
| AF-353 | P2X3, P2X2/3 | In Vitro (Calcium Flux) | pIC50: 7.3 - 8.5 | A non-competitive antagonist.[10] | [10] |
| AF-353 | In Vivo (Oral) | 3 - 30 mg/kg | Demonstrated efficacy in osteoarthritis pain models.[3] | [3] |
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling in Nociceptors
The following diagram illustrates the signaling pathway initiated by ATP binding to P2X3 receptors on nociceptive neurons and the inhibitory action of this compound.
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the effect of this compound on nociceptor activity in vitro.
Caption: Workflow for in vitro nociceptor assays.
Experimental Protocols
In Vitro: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from standard methods for measuring intracellular calcium changes in cultured sensory neurons.[11]
Objective: To determine the inhibitory effect of this compound on P2X3/P2X2/3 receptor-mediated calcium influx in cultured DRG neurons.
Materials:
-
Primary DRG neuron culture from rodents.
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Poly-D-lysine and laminin-coated coverslips.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution (in DMSO).
-
α,β-methylene ATP (α,β-meATP), a stable P2X3/P2X2/3 receptor agonist.
-
Potassium chloride (KCl) solution (for cell viability check).
-
Fluorescence microscopy system equipped for ratiometric imaging.
Procedure:
-
Cell Culture:
-
Isolate DRG from rodents following approved animal care protocols.
-
Dissociate ganglia using collagenase and dispase, followed by gentle trituration.
-
Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips and culture for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cultured neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-5 minutes.
-
While still in the presence of this compound, apply a P2X3 agonist, such as α,β-meATP (e.g., 1-10 µM), to stimulate the receptors.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize all neurons and confirm their viability.
-
-
Data Analysis:
-
Analyze the change in the fluorescence ratio in response to the agonist in the presence and absence of this compound.
-
Construct a dose-response curve to determine the IC50 of this compound.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology of DRG Neurons
This protocol is based on standard electrophysiological techniques to measure ion channel activity.[6][7][12]
Objective: To characterize the blockade of P2X3/P2X2/3 receptor-mediated currents by this compound in DRG neurons.
Materials:
-
Acutely dissociated DRG neurons.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP; pH 7.2).
-
This compound and α,β-meATP solutions.
Procedure:
-
Neuron Preparation:
-
Use acutely dissociated DRG neurons (within 24 hours of isolation) for recordings.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron (typically nociceptors).
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply the P2X3 agonist α,β-meATP (e.g., 10 µM) for a short duration (e.g., 2 seconds) to elicit an inward current.
-
After the current returns to baseline, perfuse the neuron with a solution containing this compound for 1-2 minutes.
-
Re-apply the agonist in the presence of this compound and record the current.
-
Repeat this procedure for a range of this compound concentrations to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.
-
In Vivo: Assessment of Anti-Nociceptive Effects in a Rodent Model of Inflammatory Pain
This protocol describes the use of the Complete Freund's Adjuvant (CFA) model to induce inflammatory pain and assess the analgesic efficacy of this compound.[8][13]
Objective: To evaluate the ability of this compound to reverse thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
This compound formulation for in vivo administration (e.g., dissolved in saline or another appropriate vehicle).
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test).
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments).
Procedure:
-
Induction of Inflammation:
-
Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw of the rat. This will induce a localized inflammation and pain hypersensitivity that develops over 24-48 hours.
-
-
Baseline Nociceptive Testing:
-
Before CFA injection, establish a baseline paw withdrawal latency to a thermal stimulus and a baseline paw withdrawal threshold to mechanical stimuli.
-
-
Post-CFA Nociceptive Testing:
-
At 24 or 48 hours post-CFA injection, re-measure the thermal latency and mechanical threshold to confirm the development of hyperalgesia and allodynia (a significant decrease in latency and threshold).
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal). Doses can be selected based on the table above (e.g., starting with 1, 10, and 30 µmol/kg for systemic administration). A vehicle control group should also be included.
-
-
Post-Drug Nociceptive Testing:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the thermal and mechanical nociceptive tests to assess the effect of this compound on paw withdrawal latency and threshold.
-
-
Data Analysis:
-
Compare the post-drug withdrawal latencies and thresholds to the post-CFA, pre-drug values.
-
Calculate the percentage reversal of hyperalgesia/allodynia.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Inhibitory role of supraspinal P2X3/P2X2/3 subtypes on nociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 potentiation of P2X3 receptor mediated currents in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous opioid mechanisms partially mediate P2X3/P2X2/3-related antinociception in rat models of inflammatory and chemogenic pain but not neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for the Investigation of TC-P 262 in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet need for effective therapeutic interventions. Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. The exploration of novel molecular targets is therefore of paramount importance.
Recent research has implicated various signaling pathways in the pathophysiology of neuropathic pain. One such pathway is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is known to be activated in the spinal cord following peripheral nerve injury and plays a crucial role in the development and maintenance of pain hypersensitivity.[1][2][3] T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, is a key negative regulator of the JAK-STAT signaling cascade. While direct studies on the role of TC-PTP in neuropathic pain are emerging, its function as a modulator of neuroinflammation provides a strong rationale for its investigation as a potential therapeutic target.
These application notes provide a comprehensive overview of the hypothetical use of TC-P 262, a putative modulator of TC-PTP, in preclinical animal models of neuropathic pain. The following sections detail the underlying scientific rationale, experimental protocols, and expected outcomes for researchers investigating novel analgesics.
Scientific Rationale for Targeting TC-PTP in Neuropathic Pain
The JAK-STAT pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors. In the context of neuropathic pain, pro-inflammatory cytokines released after nerve injury can activate the JAK-STAT pathway in glial cells of the spinal cord, leading to the transcription of genes that promote and maintain a state of central sensitization and pain.[1][2][3][4]
TC-PTP functions to dephosphorylate and inactivate key components of the JAK-STAT pathway, including JAK1, JAK3, STAT1, and STAT3. By doing so, TC-PTP helps to resolve inflammatory signaling. It is hypothesized that a dysregulation of TC-PTP activity in the nervous system following nerve injury could contribute to the persistent activation of the JAK-STAT pathway and, consequently, to the maintenance of neuropathic pain.
Therefore, a modulator of TC-PTP, such as the hypothetical compound this compound, could offer a novel therapeutic strategy. Depending on its mechanism of action (inhibitor or activator), this compound could be used to probe the precise role of TC-PTP in neuropathic pain and potentially serve as a lead compound for the development of a new class of analgesics.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of a novel TC-PTP modulator, this compound, in a rodent model of neuropathic pain.
Protocol 1: Induction of Neuropathic Pain using the Spared Nerve Injury (SNI) Model in Rats
The Spared Nerve Injury (SNI) model is a widely used and robust model of peripheral neuropathic pain that results in a long-lasting and reproducible state of mechanical and thermal hypersensitivity.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and perform a tight ligation of each nerve with a suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Take care to leave the sural nerve intact and untouched.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines and allow the animal to recover on a heating pad.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation and transection.
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is the gold standard for assessing mechanical sensitivity.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin testing by applying a von Frey filament to the lateral aspect of the plantar surface of the hind paw (the sural nerve territory) from underneath the mesh floor.
-
Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range (e.g., 2.0 g). If there is no response, the next filament with higher force is used. If there is a response, a filament with lower force is used.
-
The pattern of responses is used to calculate the 50% PWT using a validated formula.
-
Testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21, and 28).
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Plantar Test
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus. The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Glass floor enclosure
Procedure:
-
Acclimatize the rats to the testing apparatus by placing them in the enclosure on the glass floor for 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start and stop when the rat withdraws its paw.
-
The time taken for the rat to withdraw its paw is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average PWL.
-
Testing should be performed at baseline and at multiple time points post-surgery.
Protocol 4: Administration of this compound and Evaluation of its Anti-Allodynic and Anti-Hyperalgesic Effects
This protocol describes the administration of the test compound and the subsequent behavioral testing to assess its efficacy.
Procedure:
-
On a designated post-operative day (e.g., day 14, when neuropathic pain is well-established), perform baseline behavioral testing (von Frey and Hargreaves tests).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral, intrathecal). The dose and route will depend on the physicochemical properties and pharmacokinetic profile of the compound.
-
Perform behavioral testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the drug's effect.
-
A dose-response study should be conducted by administering different doses of this compound to different groups of animals to determine the optimal therapeutic dose.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Allodynia in SNI Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Pre-drug PWT (g) | 60 min post-drug PWT (g) | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.2 | 1.8 ± 0.3 | 2% |
| This compound | 1 | 1.6 ± 0.3 | 4.5 ± 0.5 | 20% |
| This compound | 3 | 1.4 ± 0.2 | 8.2 ± 0.7 | 48% |
| This compound | 10 | 1.5 ± 0.2 | 12.5 ± 1.1*** | 78% |
| Positive Control (e.g., Gabapentin) | 100 | 1.7 ± 0.3 | 10.8 ± 0.9 | 65% |
| Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. % Reversal is calculated relative to pre-surgery baseline (assumed to be ~15 g). *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Table 2: Effect of this compound on Thermal Hyperalgesia in SNI Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Pre-drug PWL (s) | 60 min post-drug PWL (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 4.2 ± 0.4 | 4.5 ± 0.5 | 3% |
| This compound | 1 | 4.5 ± 0.5 | 6.8 ± 0.6 | 25% |
| This compound | 3 | 4.3 ± 0.3 | 9.1 ± 0.8 | 53% |
| This compound | 10 | 4.4 ± 0.4 | 11.5 ± 0.9*** | 79% |
| Positive Control (e.g., Morphine) | 5 | 4.1 ± 0.5 | 10.5 ± 0.7 | 71% |
| Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. % Reversal is calculated relative to pre-surgery baseline (assumed to be ~12 s). *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Visualizations
Caption: JAK-STAT signaling pathway in neuropathic pain.
Caption: Experimental workflow for testing this compound.
The investigation of TC-PTP modulators, such as the hypothetical compound this compound, represents a promising avenue for the discovery of novel analgesics for neuropathic pain. The provided protocols and conceptual framework offer a robust starting point for researchers to explore this target in well-established preclinical models. A thorough understanding of the role of TC-PTP in the complex signaling cascades underlying neuropathic pain will be critical for the successful development of this therapeutic strategy.
References
- 1. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: JAK-STAT3 pathway regulates spinal astrocyte proliferation and neuropathic pain maintenance in rats. [scholars.duke.edu]
- 3. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
Application Notes and Protocols for AC-262536 Administration in Rodent Studies
Important Note: The compound "TC-P 262" as specified in the topic query did not yield specific results in scientific literature. Based on the similarity in nomenclature, this document focuses on the well-documented Selective Androgen Receptor Modulator (SARM), AC-262536 . Researchers should verify the identity of their test compound before applying these protocols. This document also briefly acknowledges other compounds with similar designations like EP262 and NKTR-262 to avoid confusion.
Introduction to AC-262536
AC-262536 is a non-steroidal, potent, and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in preclinical rodent models.[1] Unlike traditional anabolic steroids, AC-262536 exhibits tissue-selective agonist activity, primarily targeting muscle and bone while having a reduced impact on androgenic tissues such as the prostate and seminal vesicles.[1][2] This tissue selectivity makes it a compound of interest for research into muscle-wasting conditions and androgen replacement therapy.[3] It acts as a partial agonist of the androgen receptor (AR) with a high affinity (Ki of 5 nM).[2]
Overview of Similar Compound Designations
-
EP262: A potent and highly selective antagonist of MRGPRX2, investigated for its role in inhibiting mast cell degranulation. It is being explored for the treatment of mast cell-mediated disorders.
-
NKTR-262: A novel polymer-modified toll-like receptor 7/8 (TLR7/8) agonist prodrug designed for intratumoral delivery to stimulate an immune response against tumors.
Quantitative Data from Rodent Studies
The following tables summarize the key quantitative findings from a foundational 2-week study in castrated male Sprague-Dawley rats administered AC-262536.[4][5]
Table 1: Anabolic and Androgenic Effects of AC-262536 in Castrated Rats
| Treatment Group | Dose (mg/kg/day, SC) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control (Castrated) | - | ~69 | ~10 | ~15 |
| Testosterone Propionate | 1 mg/kg | ~255 | ~110 | Not Reported |
| AC-262536 | 3 | Not Reported | ~10 | Not Reported |
| AC-262536 | 10 | Not Reported | ~55 | ~55 |
| AC-262536 | 30 | ~192 | ~54 | Not Reported |
Data compiled from multiple sources referencing the same primary study. Absolute control weights can vary slightly between reports.[5]
Table 2: Effect of AC-262536 on Luteinizing Hormone (LH) Levels in Castrated Rats
| Treatment Group | Dose (mg/kg/day, SC) | LH Suppression | ED₅₀ for LH Suppression |
| AC-262536 | 3 | ~40% reduction | 2.8 mg/kg |
| AC-262536 | 10 | Significant, stronger than TP | - |
| AC-262536 | 30 | Significant, stronger than TP | - |
| Testosterone Propionate (TP) | 1 mg/kg | Significant | - |
Experimental Protocols
The primary administration route described for AC-262536 in key efficacy studies is subcutaneous injection.[4] While oral administration has been investigated for metabolic studies, its bioavailability has been noted as a potential issue in some research contexts.[1]
Protocol for Subcutaneous (SC) Administration of AC-262536 in Rats
This protocol is based on the methodology used in the 14-day study in castrated Sprague-Dawley rats.[4]
Objective: To administer AC-262536 subcutaneously to rats to evaluate its anabolic and androgenic effects.
Materials:
-
AC-262536 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Male Sprague-Dawley rats (200-225 g)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
1. Vehicle Preparation (20% SBE-β-CD in Saline): a. Under sterile conditions, weigh 2 g of SBE-β-CD powder. b. Dissolve the powder in 10 mL of sterile saline. c. Mix thoroughly until the solution is clear. This solution can be stored at 4°C for up to one week.[4]
2. AC-262536 Stock Solution Preparation (in DMSO): a. Weigh the required amount of AC-262536 powder. b. Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
3. Working Solution Preparation (Example for a 2.5 mg/mL final concentration): a. This protocol uses a co-solvent approach. The final injection volume should be determined based on animal weight (e.g., 1 mL/kg). b. To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline vehicle.[4] c. Vortex thoroughly to ensure the solution is homogenous. d. Prepare fresh on the day of use. Adjust volumes as needed for the required final concentration and total volume for the study cohort.
4. Animal Preparation and Dosing: a. Weigh each rat accurately before dosing to calculate the precise injection volume. b. Gently restrain the rat. For subcutaneous injections, the loose skin over the back (interscapular region) is a common and appropriate site. c. Pinch and lift the skin to form a "tent". d. Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body. e. Aspirate slightly to ensure a blood vessel has not been entered. If no blood appears, inject the calculated volume of the AC-262536 working solution. f. Withdraw the needle and gently apply pressure to the injection site for a moment. g. Return the animal to its cage and monitor for any immediate adverse reactions. h. Repeat the administration once daily for the duration of the study (e.g., 14 consecutive days).[4]
Visualizations
Signaling Pathway
Caption: Signaling pathway of AC-262536 in a target muscle cell.
Experimental Workflow
Caption: Experimental workflow for a 14-day rodent study of AC-262536.
References
- 1. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Characterization of PAR2 Antagonism using Calcium Imaging Assays
Note on Compound TC-P 262: Initial searches for a compound designated "this compound" in the context of calcium imaging and Protease-Activated Receptor 2 (PAR2) modulation did not yield specific information. It is possible that this is an internal or less common designation. Therefore, this application note will focus on a well-characterized PAR2 antagonist, GB88 , as a representative example for the application of PAR2 antagonists in calcium imaging assays. The principles and protocols described herein are broadly applicable to other potential PAR2 antagonists.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cancers. It is activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. A key signaling pathway activated by PAR2 is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3), and the release of calcium (Ca2+) from intracellular stores. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying PAR2 activation and its inhibition.
GB88 is a potent and selective antagonist of PAR2. It has been shown to inhibit PAR2-mediated intracellular calcium release induced by various agonists, including trypsin and synthetic peptides.[1][2] This makes GB88 a valuable tool for investigating the role of PAR2 in cellular signaling and for screening for novel PAR2 modulators.
Mechanism of Action: PAR2 Signaling and Calcium Mobilization
The activation of PAR2 by proteases or synthetic agonists leads to a cascade of intracellular events culminating in an increase in cytosolic calcium. This signaling pathway is a primary target for assessing the efficacy of PAR2 antagonists.
Quantitative Data: Inhibition of PAR2-Mediated Calcium Release by GB88
The inhibitory potency of GB88 on PAR2-mediated calcium mobilization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data for GB88's inhibition of PAR2 agonists in various cell lines.
| Cell Line | PAR2 Agonist | Agonist Concentration | GB88 IC50 | Reference |
| HT-29 | Trypsin | 1 µM | ~2 µM | [1] |
| HT-29 | 2f-LIGRLO-NH2 | 1 µM | 560 nM | [3] |
| Human Monocyte-Derived Macrophages | Trypsin | 1 µM | 1.6 ± 0.5 µM | [4] |
| A549, Panc-1, MKN1, MKN45, MDA-MB231 | Trypsin, 2f-LIGRLO-NH2, GB110 | Not Specified | < 10 µM | [5] |
Experimental Protocols
I. Cell Culture and Plating
This protocol is optimized for HT-29 human colorectal adenocarcinoma cells, which endogenously express PAR2.
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating:
-
The day before the assay, harvest the cells using trypsin-EDTA and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.
-
II. Calcium Imaging Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium flux using the fluorescent indicator Fluo-4 AM on a fluorescence microplate reader (e.g., FlexStation 3).
Materials:
-
HT-29 cells plated in a 96-well plate
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (B1678239) (optional)
-
PAR2 agonist (e.g., Trypsin or 2f-LIGRLO-NH2)
-
PAR2 antagonist (GB88)
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Protocol:
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Dye Loading Solution: For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127. Add this mixture to 5 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
Compound Plate: Prepare a separate 96-well plate containing serial dilutions of GB88 and the PAR2 agonist at the desired concentrations in Assay Buffer.
-
-
Dye Loading:
-
Remove the culture medium from the wells of the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 50 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells three times with 100 µL of Assay Buffer per well to remove excess dye.
-
After the final wash, leave 80 µL of Assay Buffer in each well.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 15-20 seconds.
-
Program the instrument to automatically add the desired volume of the PAR2 antagonist (GB88) from the compound plate to the cell plate.
-
Incubate for the desired pre-treatment time (e.g., 15 minutes).
-
Following the antagonist incubation, program the instrument to add the PAR2 agonist.
-
Continuously record the fluorescence intensity for at least 2-3 minutes after agonist addition to capture the peak calcium response.
-
III. Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after agonist addition (ΔF = F - F0).
-
The response is often expressed as the ratio ΔF/F0.
-
To determine the IC50 of the antagonist, plot the percent inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Experimental Workflow
References
- 1. labs.pbrc.edu [labs.pbrc.edu]
- 2. Embryo-derived trypsin-induced calcium entry is inhibited by endometrial infertility factor, LEFTY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of a PAR2 Antagonist for Cough Suppression Studies
Note: The following application notes and protocols are based on published studies using the PAR2 antagonist FSLLRY-NH2, as specific information for "TC-P 262" was not publicly available. These protocols can be adapted for novel PAR2 antagonists with appropriate validation.
Introduction
Chronic cough is a significant clinical problem with limited effective therapies. The Proteinase-Activated Receptor 2 (PAR2) has emerged as a promising therapeutic target for cough suppression. PAR2 is a G-protein coupled receptor expressed on sensory nerve fibers in the airways. Its activation by proteases released during inflammation can lead to neuronal hypersensitivity and cough. This document provides detailed protocols for the in vivo delivery of a PAR2 antagonist to evaluate its anti-tussive potential in a guinea pig model of cough.
Signaling Pathway of PAR2 in Cough Hypersensitivity
Activation of PAR2 on vagal sensory neurons is implicated in the development of cough hypersensitivity. The binding of a PAR2 agonist initiates a signaling cascade involving Protein Kinase C (PKC), which in turn sensitizes the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This sensitization lowers the threshold for activation by tussive stimuli, leading to an exaggerated cough reflex. A PAR2 antagonist is expected to block this pathway, thereby reducing cough.
Figure 1: Simplified PAR2 signaling pathway in cough hypersensitivity.
Experimental Workflow for In Vivo Cough Suppression Studies
A typical workflow for evaluating a PAR2 antagonist in a guinea pig cough model involves acclimatization of the animals, induction of a cough hypersensitivity model, administration of the test compound, and subsequent cough challenge and measurement.
Figure 2: Experimental workflow for in vivo cough suppression studies.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies investigating PAR2 antagonists in guinea pig cough models.[1][2]
Table 1: Effect of PAR2 Antagonist (FSLLRY-NH2) on Cough Frequency in a Guinea Pig Model of Enhanced Cough [1]
| Treatment Group | N | Dose (µg/kg) | Mean Coughs ± SD | % Inhibition vs. Model |
| Control | 10 | - | 3.50 ± 2.55 | - |
| Cough Model | 10 | - | 11.14 ± 2.41 | 0% |
| PAR2 Antagonist | 10 | 200 | 1.86 ± 1.57 | 83.3% |
| TRPA1 Antagonist | 10 | 200 | 2.88 ± 1.38 | 74.1% |
Table 2: Effect of PAR2 and TRPA1 Agonists and Antagonists on Neuropeptide Levels in Bronchoalveolar Lavage Fluid (BALF) [1][2]
| Treatment Group | Substance P (SP) in BALF (pg/mL) | Calcitonin Gene-Related Peptide (CGRP) in BALF (pg/mL) |
| Control | 150 ± 25 | 80 ± 15 |
| Cough Model | 350 ± 40 | 180 ± 20 |
| PAR2 Agonist | 450 ± 50 | 220 ± 25 |
| PAR2 Antagonist | 180 ± 30 | 95 ± 18 |
| TRPA1 Agonist | 300 ± 35 | 160 ± 18 |
| TRPA1 Antagonist | 200 ± 28 | 110 ± 15 |
Detailed Experimental Protocols
Animals
-
Species: Male Dunkin-Hartley guinea pigs
-
Weight: 250-300 g
-
Housing: Housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiments.
Citric Acid-Induced Cough Hypersensitivity Model[3]
-
Place conscious, unrestrained guinea pigs individually in a transparent whole-body plethysmograph.
-
Allow a 10-minute adaptation period with a continuous flow of room air.
-
Expose the animals to an aerosol of 0.4 M citric acid in saline for 5 minutes.
-
Repeat the exposure twice daily for 15 days to establish a stable cough hypersensitivity model.
-
Confirm the model by challenging with a tussive agent like capsaicin and observing a significantly increased cough response compared to baseline.
Drug Preparation and Administration
5.3.1. Preparation of this compound (or representative PAR2 antagonist)
-
Dissolve the PAR2 antagonist (e.g., FSLLRY-NH2) in sterile, pyrogen-free saline to the desired concentration (e.g., for a 200 µg/kg dose in a 300g guinea pig, prepare a solution for a small volume delivery).[1][2]
-
The vehicle control group should receive an equivalent volume of saline.
5.3.2. Intratracheal (IT) Instillation [3][4][5]
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., 1% pentobarbital (B6593769) sodium, 30 mg/kg, i.p.).[3]
-
Place the animal in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a fine-gauge needle or a blunt cannula attached to a syringe between the tracheal rings.
-
Instill a small volume (e.g., 100-200 µL) of the drug solution or vehicle directly into the trachea.[3]
-
Suture the incision and allow the animal to recover.
5.3.3. Aerosol Administration [6][7][8][9]
-
Place the conscious guinea pig in a sealed inhalation chamber connected to a nebulizer.
-
Nebulize the drug solution for a predetermined period (e.g., 10-15 minutes).
-
The particle size of the aerosol should be optimized for deep lung delivery (typically 1-5 µm).
-
Ensure proper ventilation and monitoring of the animal during and after exposure.
Cough Challenge and Measurement[4][11]
-
Thirty minutes to one hour after drug administration, place the guinea pigs individually in the whole-body plethysmograph.
-
After a 10-minute adaptation period, expose the animals to an aerosol of a tussive agent, such as capsaicin (e.g., 75 µM in saline for 5 minutes).[3]
-
Record the number of coughs during the exposure period and for a 5-10 minute observation period immediately following.
-
Coughs can be identified by their characteristic explosive sound and associated pressure changes within the plethysmograph, which can be recorded and analyzed using specialized software.
Bronchoalveolar Lavage (BAL) Fluid Collection[3]
-
At the end of the experiment, euthanize the animals with an overdose of anesthetic.
-
Expose the trachea and cannulate it.
-
Instill a known volume of sterile saline (e.g., 2 x 5 mL) into the lungs and gently aspirate.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet cells and collect the supernatant for analysis of inflammatory mediators and neuropeptides (e.g., Substance P, CGRP) using ELISA kits.
Statistical Analysis
-
Data should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance between groups can be determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Safety Considerations
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate personal protective equipment should be worn when handling chemicals and during aerosol generation.
-
Anesthetics should be administered carefully to avoid overdose.
-
Animals should be closely monitored for any signs of distress during and after all procedures.
References
- 1. PAR2 Participates in the Development of Cough Hypersensitivity in Guinea Pigs by Regulating TRPA1 Through PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased expression of lung TRPV1/TRPA1 in a cough model of bleomycin-induced pulmonary fibrosis in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expanding role of aerosols in systemic drug delivery, gene therapy and vaccination: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery | Aerosol Science CDT [aerosol-cdt.ac.uk]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. "Update on the Efficacy of Aerosol Therapy Delivered to Obstructive Lun" by Mohammed A. Amin, Hasanain Kamil Hasan et al. [mjpms.uomus.edu.iq]
Application Notes and Protocols for Cell-Based Screening of P2X3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in nociceptive signaling pathways.[1][2] Its localization on sensory neurons makes it a prime therapeutic target for managing chronic pain, overactive bladder, and refractory chronic cough.[3][4] The development of selective P2X3 antagonists, such as TC-P 262, is a promising avenue for new therapeutics.[5][6] This document provides detailed protocols for robust cell-based assays designed to identify and characterize P2X3 antagonists.
The included assays—calcium imaging, automated patch-clamp electrophysiology, and membrane potential assays—offer a comprehensive screening cascade. Calcium imaging serves as a high-throughput primary screen, followed by more detailed electrophysiological characterization of promising hits. Membrane potential assays provide an alternative or secondary screening method.
P2X3 Signaling Pathway
Activation of the P2X3 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺.[7] This influx depolarizes the cell membrane, leading to the activation of voltage-gated calcium channels and a subsequent, larger increase in intracellular calcium concentration. This cascade of events ultimately triggers neurotransmitter release and the propagation of pain signals.[1] P2X3 antagonists block this initial ATP-gated ion influx, thereby inhibiting the downstream signaling events.[2]
Quantitative Data Summary of P2X3 Antagonists
The following table summarizes the potency of this compound and other common P2X3 antagonists determined through various cell-based assays. This data allows for direct comparison of compound activity.
| Compound | Target(s) | Assay Type | Cell Line | pIC50 | IC50 (nM) | Reference(s) |
| This compound | P2X3 , P2X2/3 | Not Specified | Not Specified | 7.39 (P2X3) | ~41 (P2X3) | [5] |
| 6.68 (P2X2/3) | ~209 (P2X2/3) | [5] | ||||
| A-317491 | P2X3, P2X2/3 | Calcium Flux | Recombinant | - | 22-92 (Ki) | [7] |
| Electrophysiology | Human P2X3 | - | 97 | [7] | ||
| Electrophysiology | Rat DRG Neurons | - | 15 | [2] | ||
| TNP-ATP | P2X3, P2X1 | Electrophysiology | Chimeric P2X2-3 | - | 2.2 (Ki) | [3] |
| Gefapixant (AF-219) | P2X3, P2X2/3 | Not Specified | Not Specified | - | 42.6 | [5] |
| Electrophysiology | Not Specified | - | 153 (P2X3), 220 (P2X2/3) | |||
| BLU-5937 | P2X3 | Not Specified | hP2X3 | - | 25 | [8][9] |
| P2X2/3 | Not Specified | hP2X2/3 | - | >24,000 | [8][9] | |
| Filapixant | P2X3, P2X2/3 | FLIPR | Not Specified | - | 7.4 (P2X3) | [6] |
| - | 776 (P2X2/3) | [6] |
Experimental Protocols
Calcium Imaging Assay (FLIPR-Based)
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2X3 receptor activation. It is ideal for primary screening of large compound libraries.
-
Cell Line: HEK293 cells stably expressing human P2X3.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP) stock solution.
-
Test Compounds: this compound and other antagonists, prepared in DMSO and serially diluted.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.
-
Cell Plating:
-
The day before the assay, seed HEK293-hP2X3 cells into 384-well plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Assay Buffer).
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
For no-wash kits, prepare the dye solution according to the manufacturer's instructions and add an equal volume to the cells in their growth medium. Incubate for 2 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer. The final DMSO concentration should be ≤ 0.1%.
-
Transfer the compound dilutions to a separate 384-well compound plate.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to read fluorescence at Ex/Em = 490/525 nm.
-
Place the cell plate and the compound plate into the FLIPR.
-
Program the instrument to first add the test compounds to the cell plate and incubate for a predefined period (e.g., 10-20 minutes).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to then add an EC₈₀ concentration of α,β-meATP (typically 1-5 µM) to all wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.
-
Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Automated Patch-Clamp Electrophysiology
This assay provides a detailed characterization of the antagonist's mechanism of action by directly measuring ion channel currents. It is a lower-throughput, secondary assay for hit validation and lead optimization.
-
Cell Line: HEK293 or CHO cells stably expressing human P2X3.
-
Automated Patch-Clamp System: QPatch or similar planar patch-clamp system.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose; pH 7.4 adjusted with NaOH.
-
Intracellular Solution (in mM): 140 CsCl, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH. (Using Cesium blocks potassium channels, improving voltage clamp quality).
-
P2X3 Agonist: α,β-meATP.
-
Test Compounds: this compound and other antagonists.
-
Cell Preparation:
-
Harvest cells expressing P2X3 and prepare a single-cell suspension in the extracellular solution.
-
Transfer the cell suspension to the automated patch-clamp system's cell hotel.
-
-
QPatch Experiment Setup:
-
The QPatch system will automatically position cells onto the planar patch chip.
-
A whole-cell configuration is established through automated sealing and membrane rupture protocols.
-
Set the holding potential to -60 mV.
-
-
Electrophysiological Recording:
-
Apply a brief pulse of an EC₅₀ concentration of α,β-meATP to elicit a baseline P2X3 current. P2X3 currents are characterized by fast activation and desensitization.
-
After the current returns to baseline, wash the cell with extracellular solution.
-
Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.
-
Co-apply the same concentration of α,β-meATP with the antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Generate concentration-response curves to determine the IC₅₀ value.
-
Membrane Potential Assay
This assay measures changes in the cell's membrane potential upon ion channel activation and is another effective method for screening P2X3 antagonists.
-
Cell Line: HEK293-hP2X3 cells.
-
Assay Kit: FLIPR Membrane Potential Assay Kit (e.g., BLUE or RED).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
P2X3 Agonist: α,β-meATP.
-
Test Compounds: this compound and other antagonists.
-
Instrumentation: FLIPR or FlexStation.
-
Cell Plating:
-
Seed HEK293-hP2X3 cells into 384-well plates at a density of 15,000-20,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Assay Procedure:
-
The procedure follows the same steps as the Calcium Imaging Assay (FLIPR-Based) described above.
-
The FLIPR instrument is set up to record the fluorescence of the membrane potential-sensitive dye.
-
Compounds are pre-incubated with the cells, followed by the addition of the P2X3 agonist.
-
A decrease in fluorescence upon agonist addition indicates cell depolarization. Antagonists will prevent this change.
-
-
Data Analysis:
-
Analyze the change in fluorescence to determine the extent of membrane potential change.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC₅₀.
-
Screening Cascade Logic
A typical screening cascade for identifying and characterizing novel P2X3 antagonists like this compound involves a multi-step process that moves from high-throughput to more detailed, lower-throughput assays.
References
- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TC-P 262 in Electrophysiology Recordings
A comprehensive search for the utility of "TC-P 262" in the context of electrophysiology recordings did not yield any specific information on a compound with this designation. It is possible that "this compound" may be an internal compound name not yet disclosed in public literature, a new chemical entity pending publication, or a potential typographical error in the query.
Therefore, detailed application notes, protocols, quantitative data, and signaling pathway diagrams for a compound named "this compound" cannot be provided at this time.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify Compound Name: Please double-check the compound's name and any alternative designations or internal codes. Slight variations in naming conventions can significantly impact search results.
-
Consult Internal Documentation: If "this compound" is an internal compound, please refer to your organization's internal research and development documentation for information regarding its mechanism of action, biophysical properties, and established protocols for its use.
-
Broader Target-Based Searches: If the molecular target of "this compound" is known (e.g., a specific ion channel, receptor, or enzyme), conducting searches based on that target in conjunction with electrophysiology techniques may yield relevant protocols and background information that could be adapted for a novel compound.
To illustrate the type of information that would be provided had "this compound" been a documented compound, below are generalized examples of the requested content structure.
Example Data Presentation (Hypothetical)
This table structure would be used to summarize key quantitative parameters of a compound's activity.
| Parameter | Value | Cell Type/Expression System | Electrophysiological Assay | Reference |
| IC₅₀ | 150 nM | HEK293 cells expressing hERG | Whole-cell patch clamp | (Fictitious et al., 2023) |
| EC₅₀ | 500 nM | Primary rat cortical neurons | Field potential recordings | (Imaginary et al., 2024) |
| Effect on RMP | -5 mV hyperpolarization | hiPSC-derived cardiomyocytes | Current clamp | (Hypothetical et al., 2023) |
| Channel Block % | 75% at 1 µM | Xenopus oocytes expressing NaV1.5 | Two-electrode voltage clamp | (Fictitious et al., 2023) |
Example Experimental Protocol (Hypothetical)
This section would provide a detailed, step-by-step methodology for a specific electrophysiology experiment.
Protocol: Whole-Cell Patch Clamp Recording of Compound Effects on Voltage-Gated Sodium Channels
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the target sodium channel subtype on glass coverslips.
-
Use cells at 70-80% confluency for recordings.
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Compound Stock: Prepare a 10 mM stock solution of the compound in DMSO and store at -20°C. Serially dilute in the external solution to the final desired concentrations on the day of the experiment.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain a whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the compound.
-
Allow 3-5 minutes for the compound effect to stabilize before recording the post-drug currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀.
-
Example Visualization (Hypothetical)
This section would contain diagrams generated using DOT language to illustrate workflows or signaling pathways.
Caption: A generalized workflow for patch-clamp electrophysiology experiments.
We encourage you to verify the compound name and consult relevant internal or public resources. Should a corrected name or additional details become available, we would be pleased to generate a comprehensive and accurate set of application notes and protocols.
Troubleshooting & Optimization
Navigating TC-P 262 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with TC-P 262, a selective P2X3 and P2X2/3 antagonist. By providing clear protocols and addressing common issues, this guide aims to facilitate seamless experimental workflows and ensure the reliable application of this compound in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, with the chemical name 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP) and are predominantly found on sensory neurons. Their involvement in nociceptive pathways makes them a key target for pain research.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Based on available data, this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For other common laboratory solvents such as ethanol (B145695) and water, solubility information is limited, suggesting that it may be poorly soluble in aqueous solutions.
Q3: My this compound is not fully dissolving in DMSO, what should I do?
If you encounter solubility issues with this compound in DMSO, gentle heating and sonication can aid in dissolution. It is recommended to warm the solution to 37°C and use a sonicator until the compound is fully dissolved. Ensure the final concentration of DMSO in your experimental system is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: Can I prepare a stock solution of this compound in water or ethanol?
Currently, there is limited data on the solubility of this compound in water and ethanol. It is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. This approach helps to minimize the risk of precipitation.
Troubleshooting Guide
Researchers may encounter several common issues related to the solubility of this compound. The following table summarizes these problems and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound has low aqueous solubility and is crashing out of solution. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of DMSO in the final solution (be mindful of cellular toxicity). 3. Consider using a surfactant or co-solvent to improve solubility. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. | 1. Visually inspect the stock solution for any undissolved particles. 2. Use sonication and gentle warming (37°C) to ensure complete dissolution before each use. 3. Prepare fresh dilutions from the stock solution for each experiment. |
| Cloudy or hazy appearance of the final working solution. | Formation of a fine precipitate or suspension. | 1. Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 2. Centrifuge the solution and use the supernatant. Note that this will reduce the actual concentration. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. This data is essential for preparing stock solutions and designing experiments.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 361.38 mM | Sonication may be required for complete dissolution. |
| Ethanol | Data not available | Data not available | Expected to be poorly soluble. |
| Water | Data not available | Data not available | Expected to be poorly soluble. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound: For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Molecular Weight of this compound = 276.35 g/mol
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath at room temperature for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period while continuing to sonicate.
-
-
Visually inspect for complete dissolution: Ensure that no visible particles remain in the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathway Diagram
This compound exerts its effects by antagonizing the P2X3 and P2X2/3 receptors. The following diagram illustrates the general signaling pathway activated by ATP binding to these receptors, which is inhibited by this compound.
Caption: P2X3 and P2X2/3 receptor signaling pathway and its inhibition by this compound.
Optimizing TC-P 262 dosage for maximum efficacy
Welcome to the technical support center for TC-P 262, a novel, potent, and selective inhibitor of T-cell protein tyrosine phosphatase (TC-PTP/PTPN2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active-site competitive inhibitor of TC-PTP (T-cell protein tyrosine phosphatase), also known as PTPN2. TC-PTP is a key negative regulator of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. By inhibiting TC-PTP, this compound prevents the dephosphorylation of key signaling molecules, leading to sustained activation of the JAK/STAT pathway. This enhancement of cytokine signaling can bolster anti-tumor immunity.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily investigated for its potential in cancer immunotherapy. Its ability to enhance T-cell activation and sensitize tumor cells to immune-mediated killing makes it a valuable tool for studying anti-tumor immunity. It can be explored as a monotherapy or in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.
Q3: What is the recommended starting dose for in vivo studies?
A3: The optimal dosage of this compound can vary depending on the animal model, tumor type, and administration route. We recommend initiating dose-ranging studies based on the provided preclinical data. A suggested starting point for oral administration in murine models is 25 mg/kg, administered daily. Efficacy and tolerability should be closely monitored to determine the optimal dose for your specific experimental setup.
Q4: How should I prepare this compound for administration?
A4: For oral gavage, this compound can be formulated in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. Ensure the compound is fully suspended before each administration. For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution, which can then be further diluted in cell culture medium. Please refer to the product's technical data sheet for detailed solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in in vitro assays | Compound precipitation: The final concentration of DMSO in the culture medium may be too high, or the compound's solubility limit in the medium may be exceeded. | Ensure the final DMSO concentration is below 0.1%. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation. |
| Cell line variability: Different cell lines may have varying levels of TC-PTP expression and sensitivity to its inhibition. | Confirm TC-PTP expression in your cell line via Western blot or qPCR. Consider using a panel of cell lines to assess the compound's activity. | |
| Lack of in vivo efficacy | Suboptimal dosage: The administered dose may be too low to achieve sufficient target engagement in the tumor microenvironment. | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal biological dose. Analyze pharmacokinetic and pharmacodynamic markers to correlate exposure with efficacy. |
| Poor oral bioavailability: The compound may be poorly absorbed or rapidly metabolized. | Consider alternative routes of administration, such as intraperitoneal injection, if oral bioavailability is a limiting factor. Refer to the pharmacokinetic data for guidance. | |
| Observed toxicity in animal models | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dosage or the frequency of administration. Monitor the animals closely for signs of toxicity, such as weight loss or changes in behavior. |
| Off-target effects: Although designed to be selective, high concentrations of the inhibitor might affect other phosphatases. | If possible, perform a screen against a panel of related phosphatases to confirm the selectivity profile of this compound at the concentrations being used. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| TC-PTP (PTPN2) IC50 | 7.5 nM |
| PTP1B IC50 | 85 nM |
| Cellular p-STAT1 EC50 (in IFNγ-stimulated T-cells) | 50 nM |
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg, oral)
| Parameter | Value |
| Tmax (Time to maximum plasma concentration) | 2 hours |
| Cmax (Maximum plasma concentration) | 1.5 µM |
| AUC (Area under the curve) | 6.8 µM·h |
| Oral Bioavailability (F%) | 25% |
Experimental Protocols
Protocol 1: In Vitro Phosphatase Activity Assay
-
Objective: To determine the IC50 of this compound against recombinant human TC-PTP.
-
Materials: Recombinant human TC-PTP, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, this compound, and a microplate reader.
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the recombinant TC-PTP enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a microplate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
-
Materials: Immunocompetent mice (e.g., C57BL/6), a syngeneic tumor cell line (e.g., MC38), this compound, formulation vehicle, calipers, and animal monitoring equipment.
-
Methodology:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or the vehicle control daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
-
Visualizations
Caption: this compound inhibits TC-PTP, enhancing JAK/STAT signaling.
Caption: Workflow for preclinical evaluation of this compound.
TC-P 262 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for TC-P 262.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a freezer at temperatures below 0°C, protected from light and moisture.[1] The container should be tightly sealed and kept in a dry, well-ventilated place. Under these conditions, the compound has been shown to be stable for up to four years.[1] The product may darken if exposed to strong sunlight in moist air.[1]
Q2: How should I prepare and store solutions of this compound?
A2: For short-term storage (up to 4 days), stock solutions can be stored at -20°C. For longer-term storage, it is recommended to prepare fresh solutions. Aqueous solutions of tetracycline-like compounds can become turbid on standing due to hydrolysis and precipitation.[1] The stability of the solution is influenced by its initial concentration and the storage temperature, with lower temperatures and higher concentrations showing better stability.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound, similar to tetracycline (B611298) hydrochloride, is freely soluble in water and soluble in methanol (B129727) and ethanol.[1][2] It is generally insoluble in non-polar organic solvents like ether and hydrocarbons.[1][2] The solubility in water is significantly higher than in alcohols or acetone.[3]
Q4: What is the stability of this compound in aqueous solutions at different pH values?
A4: The stability of this compound is highly dependent on the pH of the solution. The potency is reduced in solutions with a pH below 2.[1] Tetracycline compounds are rapidly destroyed by alkali hydroxide (B78521) solutions.[1] Epimerization, a form of degradation, occurs most rapidly between pH 3 and 5.[4] Generally, acidic conditions (around pH 4) are more favorable for stability than neutral or alkaline conditions.[5][6]
Troubleshooting Guide
Problem: The this compound solution has turned yellow or brown.
-
Possible Cause: This discoloration can indicate degradation of the compound. Tetracycline-like compounds can darken when exposed to strong sunlight, especially in the presence of moisture.[1] Degradation can also occur over time in solution, particularly at room temperature or higher.
-
Solution: Prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil. Store solutions at recommended low temperatures. It is advisable to perform a quality control check, such as HPLC, to assess the purity of the discolored solution.
Problem: A precipitate has formed in the aqueous solution of this compound.
-
Possible Cause: Precipitation in aqueous solutions can occur over time due to hydrolysis.[1] The solubility of this compound may also be exceeded, especially if the solution has been concentrated or if the temperature has decreased.
-
Solution: Try to redissolve the precipitate by gentle warming and sonication. If this is unsuccessful, it is best to discard the solution and prepare a fresh one. Ensure that the concentration of the solution does not exceed the solubility limit in the chosen solvent and at the storage temperature.
Problem: I am observing a loss of biological activity in my experiments.
-
Possible Cause: Loss of activity is a strong indicator of compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles, exposure to light, or use of solutions with an inappropriate pH.
-
Solution: Always use freshly prepared solutions for biological assays whenever possible. If using stored stock solutions, aliquot them into smaller volumes to avoid multiple freeze-thaw cycles. Ensure that the pH of your experimental buffer is compatible with the stability of this compound. A stability study using an analytical method like HPLC is recommended to confirm the integrity of the compound.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Freely soluble (up to 100 mg/mL)[2] |
| Methanol | Soluble (up to 10 mg/mL)[2] |
| Ethanol | Soluble (up to 10 mg/mL)[1][2] |
| Acetone | Sparingly soluble |
| Ether | Insoluble[1][2] |
| Hydrocarbons | Insoluble[1][2] |
Table 2: Stability of this compound in Aqueous Solution under Different Conditions
| Condition | Observation | Recommendation |
| pH | ||
| < 2 | Potency is reduced.[1] | Maintain pH above 2 for optimal activity. |
| 3 - 5 | Rapid epimerization (degradation).[4] | Avoid this pH range for prolonged storage. |
| > 7.5 | Rapid degradation.[1][6] | Avoid alkaline conditions. |
| Temperature | ||
| -20°C | Stable for several days. | Recommended for short-term storage of stock solutions. |
| 4°C | Gradual degradation over days. | Suitable for very short-term (overnight) storage. |
| 25°C (Room Temp) | Significant degradation within hours to days. | Not recommended for storage. |
| 37°C | Rapid degradation.[7] | Avoid. |
| Light | ||
| Exposure to UV/Sunlight | Causes darkening and degradation.[1] | Protect solutions from light at all times. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the stability of this compound under various conditions by monitoring its concentration over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the test solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Record the peak area of this compound for each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining TC-P-262 against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound solution issues.
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation patterns of tetracycline antibiotics in reverse micelles and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TC-P 262 Antagonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-P 262, a selective P2X3 and P2X2/3 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ligand-gated ion channels predominantly found on sensory neurons and are activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] ATP is often released in response to tissue injury, inflammation, or cellular stress.[1] Upon activation, these channels permit the influx of cations like Na+ and Ca2+, leading to depolarization and the transmission of pain signals.[3] this compound blocks the binding of ATP to these receptors, thereby inhibiting the downstream signaling cascade that leads to pain perception and cough reflexes.[1][2]
Q2: What are the main applications of this compound in research?
Given its targeted action on P2X3 and P2X2/3 receptors, this compound is primarily used in preclinical research for:
-
Chronic Pain: Investigating its analgesic potential in models of neuropathic and inflammatory pain.[4][5]
-
Chronic Cough: Studying its antitussive effects in models of refractory or unexplained chronic cough.[2][6][7]
-
Sensory Hypersensitization: Exploring its role in conditions characterized by afferent nerve sensitization.[4]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use high-purity, sterile-filtered DMSO for cell culture applications. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and may require specific vehicles to ensure solubility and bioavailability.
Q4: What are the known off-target effects of P2X3 antagonists?
A notable off-target effect of some P2X3 antagonists is taste disturbance (dysgeusia).[2][7][8] This is thought to be mediated by the blockade of P2X2/3 receptors, which are expressed in taste bud cells.[7][8] While this compound is selective for P2X3 and P2X2/3, the potential for taste-related side effects in in vivo studies should be considered. It is also possible for small molecule inhibitors to interact with other receptors or kinases that share structural similarities.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
Problem 1: Inconsistent or no antagonist effect in cell-based assays (e.g., Calcium Flux Assay).
-
Possible Cause 1: Poor Compound Solubility.
-
Solution: Ensure this compound is fully dissolved in the stock solution. When diluting into aqueous assay buffers, minimize the final DMSO concentration (typically <0.1%) to prevent precipitation. Visually inspect for any precipitate after dilution.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Solution:
-
Agonist Concentration: Use an appropriate concentration of the agonist (e.g., ATP or α,β-meATP). An EC80 concentration is often recommended for antagonist screening to ensure a robust signal window.
-
Cell Health: Ensure the cells expressing P2X3/P2X2/3 receptors are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and function.
-
Assay Buffer Composition: The presence of divalent cations like Ca2+ and Mg2+ can influence P2X receptor activation. Maintain consistent ionic concentrations across experiments.
-
-
-
Possible Cause 3: Experimental Variability.
-
Solution: To minimize variability, use a consistent cell passage number, optimize cell seeding density, and ensure uniform incubation times.[9] Run appropriate positive (agonist alone) and negative (vehicle control) controls on every plate.
-
Problem 2: High background signal in Calcium Flux Assay.
-
Possible Cause 1: Dye Overloading or Compartmentalization.
-
Solution: Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) to determine the optimal concentration that provides a good signal-to-noise ratio without causing cellular stress or dye compartmentalization.
-
-
Possible Cause 2: Cell Stress or Death.
-
Solution: Handle cells gently during plating and dye loading. High DMSO concentrations can be cytotoxic, so ensure the final concentration is as low as possible.
-
In Vivo Experiment Troubleshooting
Problem 1: Lack of efficacy in animal models of pain or cough.
-
Possible Cause 1: Poor Pharmacokinetics/Bioavailability.
-
Solution:
-
Formulation: The vehicle used to administer this compound is critical for its absorption and distribution. For oral administration, specialized formulations may be needed to improve solubility and bioavailability.[10] For intraperitoneal or intravenous injections, ensure the compound remains in solution.
-
Dose and Route of Administration: The optimal dose and route will depend on the animal model and the target tissue. A dose-response study is recommended to determine the effective concentration. Consider that central nervous system penetration may be required for certain pain models.[4]
-
-
-
Possible Cause 2: Inappropriate Animal Model.
-
Solution: The expression and role of P2X3 and P2X2/3 receptors can vary between different pain or cough models. Ensure the chosen model is appropriate for studying the P2X3 pathway.
-
Problem 2: Unexpected side effects observed.
-
Possible Cause 1: Off-target Effects.
-
Solution: As mentioned, taste-related side effects are a possibility. Monitor feeding behavior and body weight. To confirm the observed effects are due to P2X3/P2X2/3 antagonism, consider using a structurally different antagonist as a control.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 258.32 g/mol | [11] (from initial search) |
| Formula | C14H18N4O | [11] (from initial search) |
| Target(s) | P2X3 and P2X2/3 receptors | [11] (from initial search) |
| pIC50 (P2X3) | 7.39 | [11] (from initial search) |
| pIC50 (P2X2/3) | 6.68 | [11] (from initial search) |
| Storage | Store at room temperature | [11] (from initial search) |
Table 2: IC50 Values of Selected P2X3 Receptor Antagonists
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Reference |
| Gefapixant (AF-219/MK-7264) | 150 | 220 | [11] (from search 2) |
| AF-353 | 10 | 80 | [11] (from search 2) |
| Eliapixant | 10 | 129 | [8] |
| A-317491 | ~9-22 | ~9-22 |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring the antagonist effect of this compound on P2X3 receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
P2X3 agonist (e.g., α,β-methylene ATP).
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Methodology:
-
Cell Plating: Seed the P2X3-expressing cells into 96-well plates at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing different concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the P2X3 agonist (e.g., α,β-meATP at a final EC80 concentration) and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Formulation Bridging of Gefapixant, a P2X3-Receptor Antagonist, for the Treatment of Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Small Molecule Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TC-P 262 and other small molecules in experimental media.
Troubleshooting Guide
Precipitation of a test compound during an experiment can lead to inaccurate and unreliable results. The following guide addresses common issues and provides solutions to prevent this compound precipitation.
Issue: this compound precipitates out of solution when added to cell culture medium.
| Possible Cause | Observation | Solution |
| Low Aqueous Solubility | The medium becomes cloudy or a visible precipitate forms immediately or over time. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Optimize the final concentration of the organic solvent in the medium to be as low as possible (ideally <0.5%). - Consider using a formulation with solubilizing agents, if compatible with the experimental system. |
| Improper Stock Solution Preparation | The stock solution itself is not clear or contains visible particles. | - Ensure the compound is completely dissolved in the stock solvent. Gentle warming or sonication may be necessary. - Use high-purity, anhydrous solvents to avoid introducing moisture that can reduce solubility. - Store stock solutions appropriately to prevent degradation or solvent evaporation. |
| Incorrect Dilution Method | Precipitation occurs at the point of contact between the stock solution and the medium. | - Pre-warm the cell culture medium to 37°C before adding the compound. - Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. - Perform serial dilutions in the medium instead of a single large dilution step. |
| High Final Concentration | Precipitation is observed only at higher concentrations of the compound. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility assessment experiment. - If a high concentration is necessary, explore the use of solubilizing excipients. |
| Interaction with Media Components | Precipitation occurs after a period of incubation. | - Test the stability and solubility of this compound in the complete medium (including serum) over the time course of your experiment. - Some media components, like certain proteins or salts, can interact with the compound and reduce its solubility. |
| pH of the Medium | The compound's solubility is pH-dependent. | - Check the pH of your cell culture medium. The CO2 concentration in the incubator can affect the pH. - If the compound has ionizable groups, its solubility may be significantly influenced by pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. It is crucial to use a minimal amount of DMSO in your final culture volume, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You can perform a simple solubility test. Prepare a serial dilution of your high-concentration stock solution and add a small, fixed volume of each dilution to your cell culture medium. Incubate under the same conditions as your experiment and visually inspect for any signs of precipitation. The highest concentration that remains clear is your working maximum soluble concentration.
Q3: My compound still precipitates even at low concentrations. What else can I try?
A3: If precipitation persists, you could explore the use of formulation strategies such as using co-solvents or including solubilizing agents like cyclodextrins, if they are compatible with your cell type and experimental goals.[1][2]
Q4: Can I filter my final solution to remove the precipitate?
A4: Filtering the solution will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. This will compromise the accuracy of your results. It is always better to prevent precipitation in the first place.
Q5: Could the serum in my cell culture medium be causing the precipitation?
A5: It is possible. Components in serum can sometimes interact with small molecules, affecting their solubility. You can test the solubility of your compound in serum-free medium versus complete medium to investigate this possibility.
Data Presentation
The following tables provide solubility data for this compound and a potentially related compound, AC-262536.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Information not readily available. A starting concentration of 10-50 mM is a reasonable assumption for many small molecules. | It is recommended to perform a solubility test to determine the optimal stock concentration. |
| Water | Poorly soluble. | As with many small organic molecules, aqueous solubility is expected to be low. |
| Ethanol | Information not readily available. | May be a suitable alternative to DMSO for some applications. |
| Cell Culture Media | To be determined experimentally. | Solubility will depend on the specific media components and supplements. |
Table 2: Solubility of AC-262536 [3]
| Solvent/Formulation | Solubility |
| DMSO | 50 mg/mL (179.63 mM) |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.98 mM) |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (8.98 mM) |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 0.56 mg/mL (2.01 mM) |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of a Small Molecule in Cell Culture Medium
This protocol provides a method to determine the maximum concentration at which a compound remains in solution in a specific cell culture medium over a defined period.
Materials:
-
Test compound (e.g., this compound)
-
100% DMSO (or other suitable organic solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Create a series of 2-fold dilutions of the stock solution in 100% DMSO.
-
Dilute in Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed complete cell culture medium. This will create a 1:100 dilution with a final DMSO concentration of 1%. Include a well with 2 µL of DMSO only as a control.
-
Incubate: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). You can also examine a small aliquot from each well under a microscope to detect fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the kinetic solubility limit of the compound in that specific medium.
Mandatory Visualizations
Signaling Pathways
This compound is a selective antagonist of P2X3 and P2X2/3 receptors. These are ATP-gated ion channels primarily found on sensory neurons and are involved in pain signaling.[4][5]
Caption: P2X3 Receptor Signaling Pathway and the antagonistic action of this compound.
AC-262536 is a selective androgen receptor modulator (SARM). The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates gene expression.[6][7]
Caption: Androgen Receptor Signaling Pathway and the action of AC-262536.
Experimental Workflow
Caption: A logical workflow for troubleshooting compound precipitation in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Compound-X (formerly TC-P 262)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with Compound-X.
Frequently Asked Questions (FAQs)
Q1: We observed lower-than-expected potency (higher EC50) for Compound-X in our cell-based assay compared to published data. What could be the cause?
A1: Several factors can contribute to discrepancies in potency measurements. Consider the following:
-
Cell Line Variability: Ensure the cell line used is identical to the one cited in the literature. Genetic drift, passage number, and different growth conditions can alter cellular responses.
-
Assay Conditions: Differences in incubation time, serum concentration in the media, and cell density can significantly impact compound activity.
-
Compound Stability: Verify the integrity and concentration of your Compound-X stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Reagent Quality: The quality and lot of reagents, such as cell culture media and assay substrates, can influence experimental outcomes.
Q2: Compound-X is showing toxicity in our cell line at concentrations where it is expected to be non-toxic. How should we investigate this?
A2: Unexpected cytotoxicity can stem from several sources:
-
Off-Target Effects: Compound-X may have off-target activities in your specific cell model that were not observed in other systems.[1][2][3][4][5] Consider performing a broader profiling assay to identify potential unintended targets.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells. It is crucial to run a vehicle control to assess the baseline cytotoxicity of the solvent.
-
Contamination: Test your cell culture for mycoplasma or other microbial contamination, which can sensitize cells to chemical treatments.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may induce non-specific toxicity. Visually inspect your compound dilutions and consider using a detergent like Tween-20 to prevent aggregation.
Q3: We are not observing the expected downstream signaling changes (e.g., protein phosphorylation) after Compound-X treatment. What are the next steps?
A3: This could be due to issues with the experimental setup or the biological system:
-
Time Course: The kinetics of the signaling response may be different in your cell model. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Antibody Specificity: If you are using Western Blotting, validate the specificity of your primary antibody for the target protein and its phosphorylated form.[6]
-
Cellular Context: The signaling pathway modulated by Compound-X may be regulated differently in your chosen cell line. Confirm the expression and activity of the key pathway components.
-
Compound Activity: Re-confirm the activity of your Compound-X batch in a validated, simple functional assay.
Troubleshooting Guide: Unexpected Western Blot Results
One of the most common techniques to assess the molecular effects of a compound is Western Blotting. Unexpected results, such as weak or no signal, high background, or non-specific bands, are frequently encountered.[6][7][8][9]
Problem: No or weak signal for the target protein after treatment with Compound-X.
Here is a systematic approach to troubleshoot this issue:
Data Summary: Common Causes of Weak or No Signal in Western Blot
| Potential Cause | Suggested Solution | Relevant Experimental Step |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. For high molecular weight proteins, consider a wet transfer system and adding a low percentage of SDS to the transfer buffer.[7] | Protein Transfer |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. Use a positive control lysate known to express the target protein.[6][8] | Sample Preparation & Loading |
| Suboptimal Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] | Immunoblotting |
| Inactive Secondary Antibody or Substrate | Test the secondary antibody and substrate with a positive control. Use fresh reagents.[6][9] | Detection |
| Over-Washing of the Membrane | Reduce the number and duration of wash steps.[8] | Immunoblotting |
| Masking of the Epitope by Blocking Agent | If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or vice-versa.[9] | Blocking |
Experimental Workflow and Decision Making
Caption: Troubleshooting workflow for weak or no signal in a Western Blot experiment.
Hypothetical Signaling Pathway for Compound-X
The following diagram illustrates a hypothetical signaling cascade that could be modulated by Compound-X. This pathway can serve as a reference for designing experiments and interpreting results.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Strategies To Reduce Off-Target Effects For Safer Genome Editing [cellandgene.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 7. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
Technical Support Center: Ensuring Selectivity of TC-P 262 for P2X3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing TC-P 262, a selective P2X3 and P2X2/3 receptor antagonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 receptor, and it also exhibits activity against the heteromeric P2X2/3 receptor.[1][2][3][4] It functions by binding to the human P2X3 (hP2X3) receptor, thereby inhibiting its activation by endogenous ligands like ATP.[2][3][4] This inhibition makes this compound a valuable tool for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, which are implicated in conditions such as chronic cough, neuropathic pain, and rheumatoid arthritis.[2][3][4]
Q2: How selective is this compound for the P2X3 receptor?
A2: this compound demonstrates high selectivity for P2X3 and P2X2/3 receptors. It has been reported to display no detectable activity at other P2X receptor subtypes, including P2X1, P2X2, P2X4, and P2X7.[1] For a detailed quantitative overview of its selectivity, please refer to the data table below.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be kept in a dry, dark environment at -20°C, where it can remain stable for over three years.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1]
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in a small amount of DMSO. For subsequent dilutions into aqueous experimental buffers, it is advisable to first prepare a high-concentration stock solution in DMSO. You can then make serial dilutions to your desired final concentration. For example, you can prepare a 10x or 100x stock solution depending on the compound's solubility.
Data Presentation: Selectivity Profile of this compound
To ensure the accurate interpretation of your experimental results, it is crucial to understand the selectivity of this compound. The following table summarizes the available data on its inhibitory activity (IC50) against various P2X receptor subtypes.
| Receptor Subtype | IC50 (nM) | Reference |
| P2X3 | Potent inhibitor | [2][3][4] |
| P2X2/3 | Active | [1] |
| P2X1 | No detectable activity | [1] |
| P2X2 | No detectable activity | [1] |
| P2X4 | No detectable activity | [1] |
| P2X7 | No detectable activity | [1] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. The available information indicates potent inhibition of P2X3 and activity at P2X2/3, with no significant off-target effects on other tested P2X subtypes.
Experimental Protocols & Troubleshooting Guides
To assist you in obtaining reliable and reproducible data, we provide detailed protocols for key experiments and troubleshooting guides to address common issues.
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by ATP initiates a signaling cascade that plays a crucial role in nociception. The binding of ATP to the P2X3 receptor, a ligand-gated ion channel, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and the generation of an action potential. The increase in intracellular Ca²⁺ further triggers downstream signaling pathways, including the activation of Protein Kinase C (PKC), which in turn can activate the Ras-MEK-ERK signaling cascade. This pathway is implicated in neuronal sensitization and pain signaling.
P2X3 Receptor Signaling Cascade
Experimental Workflow: Characterizing this compound Activity
The following diagram outlines a typical workflow for characterizing the inhibitory activity of this compound on P2X3 receptors.
Workflow for this compound Characterization
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X3 receptor activation.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells stably or transiently expressing the human P2X3 receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Probenecid (B1678239) can be included to prevent dye leakage.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 20-minute incubation at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for a set period (e.g., 10-30 seconds).
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Add a P2X3 agonist (e.g., α,β-methylene ATP) to stimulate the receptor and immediately begin recording the fluorescence signal for several minutes.
-
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Gently wash cells with assay buffer after dye loading. |
| Cell death or membrane leakage. | Ensure cells are healthy and not overgrown. Use a lower concentration of dye or a less toxic formulation. | |
| Low signal-to-noise ratio | Insufficient receptor expression. | Use a cell line with higher P2X3 expression or optimize transfection efficiency. |
| Low dye loading efficiency. | Optimize dye concentration and incubation time. Ensure probenecid is used if necessary. | |
| Inconsistent results | Uneven cell plating. | Ensure a uniform cell monolayer in each well. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
Radioligand Binding Assay
This assay determines the affinity of this compound for the P2X3 receptor by competing with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the P2X3 receptor and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]A-317491), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled P2X3 antagonist).
-
Incubate the plate at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak the filters in a blocking agent like polyethyleneimine (PEI). | |
| Low specific binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or optimize membrane preparation protocol. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| High variability between replicates | Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and during incubation. |
| Inconsistent filtration and washing. | Standardize the filtration and washing steps for all wells. |
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through P2X3 receptors in response to agonist application and the inhibitory effect of this compound.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells expressing P2X3 receptors on glass coverslips.
-
Place a coverslip in the recording chamber of a patch-clamp setup and perfuse with an external solution.
-
-
Pipette Preparation and Sealing:
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill them with an internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a P2X3 agonist (e.g., α,β-methylene ATP) using a rapid application system to evoke an inward current.
-
After establishing a stable baseline response, pre-apply this compound for a defined period before co-applying it with the agonist to measure the extent of inhibition.
-
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Unstable seal | Dirty pipette or cell membrane. | Use freshly prepared solutions and healthy cells. |
| Mechanical vibrations. | Use an anti-vibration table and ensure the setup is stable. | |
| High series resistance | Incomplete rupture of the cell membrane. | Apply additional gentle suction or a brief "zap" voltage pulse. |
| Clogged pipette tip. | Use filtered internal solution and avoid debris in the external solution. | |
| Rapid current rundown | Desensitization of P2X3 receptors. | Allow sufficient time between agonist applications for receptor recovery. |
| Intracellular dialysis of essential components. | Use a perforated patch configuration or include ATP and GTP in the internal solution. |
References
Validation & Comparative
A Head-to-Head Comparison of P2X3 Receptor Antagonists: TC-P 262 versus AF-353
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2X3 receptor antagonists, TC-P 262 and AF-353. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction to P2X3 Receptor Inhibition
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a critical mediator in nociceptive signaling.[1][2] Its involvement in various pain states, including inflammatory, neuropathic, and visceral pain, has made it a promising therapeutic target.[1][3] P2X3 receptor antagonists block the binding of ATP, thereby inhibiting the downstream signaling cascade that leads to pain perception.[4] This guide focuses on two such antagonists, this compound and AF-353, evaluating their performance based on available preclinical data.
Comparative Performance Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and AF-353 based on published experimental findings.
Table 1: In Vitro Potency of this compound and AF-353
| Compound | Target | Assay | pIC50 / IC50 | Species | Reference |
| This compound | P2X3 | Whole-cell Voltage Clamp | 7.39 | Human | Ballini et al., 2011 |
| P2X2/3 | Whole-cell Voltage Clamp | 6.68 | Human | Ballini et al., 2011 | |
| AF-353 | P2X3 | Intracellular Calcium Flux | 8.0 | Human | Gever et al., 2010[5] |
| P2X3 | Intracellular Calcium Flux | 8.0 | Rat | Gever et al., 2010[5] | |
| P2X2/3 | Intracellular Calcium Flux | 7.3 | Human | Gever et al., 2010[5] | |
| P2X3 | Whole-cell Voltage Clamp | 8.42 | Rat | Gever et al., 2010[5] | |
| P2X2/3 | Whole-cell Voltage Clamp | 7.73 | Human | Gever et al., 2010[5] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Administration | Key Findings | Reference |
| This compound | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Oral | Significant anti-nociceptive effects (57% reversal at 3 mg·kg−1) | Ballini et al., 2011 |
| AF-353 | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Oral | Dose-dependent reversal of mechanical hyperalgesia | Gever et al., 2010[6] |
| AF-353 | Knee Osteoarthritis (Monoiodoacetate model) | Rat | Oral | Dose-dependent anti-hyperalgesia in weight-bearing asymmetry test | In pursuit of P2X3 antagonists, 2012[1] |
| AF-353 | Bone Cancer Pain (Tibial invasion model) | Rat | Oral | Attenuated mechanical allodynia and weight-bearing difference | In pursuit of P2X3 antagonists, 2012[1][6] |
| AF-353 | Neuropathic Pain (Chronic Constriction Injury) | Rat | Not Specified | Reverses hypersensitivity to tactile stimulation | In pursuit of P2X3 antagonists, 2012[1] |
Experimental Protocols
Intracellular Calcium Flux Assay
This protocol is a general representation based on methodologies described for P2X3 receptor antagonists.[5]
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors in appropriate media.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer, often including a mild detergent like Pluronic F-127 to aid dye loading. Incubate for approximately 1 hour at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds (this compound or AF-353) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence response is used to determine the level of receptor activation. Calculate the inhibitory effect of the compound at each concentration and determine the pIC50 value by fitting the data to a four-parameter logistic equation.
Whole-Cell Voltage Clamp Electrophysiology
This protocol is a generalized procedure based on standard electrophysiological techniques used for ion channel characterization.
-
Cell Preparation: Use cells stably expressing the P2X3 or P2X2/3 receptors. For experiments on native neurons, dorsal root ganglion (DRG) neurons can be acutely dissociated.
-
Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological concentrations of ions.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with an internal solution. The internal solution should mimic the intracellular ionic composition.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply the P2X3 agonist to the cell using a rapid perfusion system to evoke an inward current. Apply the antagonist (this compound or AF-353) for a set duration before co-application with the agonist to measure the inhibitory effect.
-
Data Analysis: Record the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the pIC50 value.
Signaling Pathways and Experimental Workflow
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by ATP leads to the influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the initiation of an action potential. The resulting increase in intracellular calcium can also trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, which are implicated in neuronal sensitization and chronic pain.[4][7][8]
Caption: P2X3 receptor signaling cascade.
Experimental Workflow for P2X3 Antagonist Evaluation
The evaluation of a novel P2X3 antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy testing.
Caption: P2X3 antagonist evaluation workflow.
Conclusion
Both this compound and AF-353 demonstrate potent and selective antagonism of the P2X3 receptor. Based on the available data, AF-353 exhibits higher potency in both calcium flux and electrophysiology assays. In vivo, both compounds have shown efficacy in models of inflammatory pain. AF-353 has been more extensively characterized in a broader range of pain models, including neuropathic and cancer pain, where it has consistently demonstrated analgesic effects.[1][6] The choice between these compounds for further research and development will likely depend on the specific application, desired pharmacokinetic profile, and the particular pain modality being investigated. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. p38 MAPK mediates glial P2X7R-neuronal P2Y1R inhibitory control of P2X3R expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X3 Receptor Antagonists: Gefapixant and TC-P 262
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the P2X3 receptor antagonists gefapixant (B1671419) and TC-P 262. Due to the limited publicly available data on this compound, a direct quantitative comparison of efficacy is not currently feasible. This document summarizes the existing clinical and preclinical information for both compounds, with a comprehensive focus on the well-documented clinical development of gefapixant.
Introduction
Both gefapixant and this compound are selective antagonists of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers.[1][2] Activation of these receptors is implicated in the pathophysiology of various sensory-related disorders, including chronic cough, pain, and rheumatoid arthritis.[2] By blocking the P2X3 receptor, these compounds aim to reduce the hyperexcitability of sensory neurons.
Mechanism of Action: P2X3 Receptor Antagonism
The proposed mechanism of action for both gefapixant and this compound involves the blockade of the P2X3 receptor on afferent nerve fibers. In conditions like chronic cough, extracellular ATP released from airway mucosal cells binds to P2X3 receptors on vagal C fibers. This binding triggers an action potential that is transmitted to the brainstem, resulting in the sensation of an urge to cough and the subsequent motor act of coughing. By acting as antagonists, gefapixant and this compound prevent ATP from binding to the P2X3 receptor, thereby inhibiting the initiation of the cough reflex.[3] this compound is described as a potent and selective P2X3 and P2X2/3 receptor antagonist.[1]
Efficacy of Gefapixant
Gefapixant has undergone extensive clinical evaluation for the treatment of refractory or unexplained chronic cough. Multiple Phase 2 and Phase 3 clinical trials have provided robust data on its efficacy.
Quantitative Data from Clinical Trials
The efficacy of gefapixant has been primarily assessed by the reduction in 24-hour cough frequency.
| Trial | Treatment Group | N | Primary Endpoint | Relative Reduction vs. Placebo (95% CI) | p-value |
| COUGH-1 [4] | Gefapixant 45 mg BID | 243 | Change in 24-h cough frequency at 12 weeks | 18.45% (-32.92 to -0.86) | 0.041 |
| Placebo | 243 | ||||
| COUGH-2 [4] | Gefapixant 45 mg BID | 439 | Change in 24-h cough frequency at 24 weeks | 14.64% (-26.07 to -1.43) | 0.031 |
| Placebo | 435 | ||||
| Phase 2b [5] | Gefapixant 50 mg BID | 64 | Change in awake cough frequency at 12 weeks | 37% (-53.3 to -14.9) | 0.003 |
| Placebo | 63 |
BID: twice daily
Experimental Protocols for Gefapixant Clinical Trials
The pivotal Phase 3 trials for gefapixant (COUGH-1 and COUGH-2) were randomized, double-blind, placebo-controlled studies.[4][6]
-
Participants: Adults with refractory or unexplained chronic cough for at least one year.[4]
-
Intervention: Participants were randomized to receive gefapixant (15 mg or 45 mg twice daily) or placebo.[6]
-
Primary Outcome Measures: The primary efficacy endpoint was the change in 24-hour cough frequency, which was objectively measured using an ambulatory digital audio recording device.[4]
-
Secondary Outcome Measures: Secondary endpoints included awake coughs per hour and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) total score.[7]
Efficacy of this compound
As of late 2025, there is a lack of publicly available clinical trial data detailing the efficacy of this compound for any indication. While it is positioned as a potent P2X3 inhibitor with potential applications in cough, pain, and rheumatoid arthritis, no quantitative data from human studies has been published in peer-reviewed literature.[2][8] Therefore, a direct comparison of its efficacy with gefapixant is not possible at this time.
Conclusion
Gefapixant is a P2X3 receptor antagonist with a substantial body of evidence from Phase 3 clinical trials demonstrating its efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.[3][4] this compound is also a potent P2X3 inhibitor with a similar mechanism of action and is under investigation for similar therapeutic areas.[2] However, the absence of publicly available clinical data for this compound precludes a direct and meaningful comparison of the efficacy of these two compounds. Further research and publication of clinical trial results for this compound are necessary to enable a comprehensive comparative assessment.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Merck's gefapixant decreases chronic cough frequency in Phase III trials [clinicaltrialsarena.com]
- 8. This compound | P2X3抑制剂 | MCE [medchemexpress.cn]
Validating the Antagonist Activity of a Novel PAR2 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the antagonist activity of a novel Protease-Activated Receptor 2 (PAR2) inhibitor, here referred to as Compound X. We present a comparative analysis against established PAR2 antagonists, supported by detailed experimental protocols and data presented for clear, objective assessment.
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling therapeutic target.[1][4] This guide outlines the essential steps and assays to characterize a new antagonist, using well-documented positive controls for robust validation.
The PAR2 Signaling Cascade: A Multi-faceted Target
Activation of PAR2 by proteases like trypsin or mast cell tryptase initiates a complex network of intracellular signaling pathways.[1][4][5] The receptor can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also signal independently of G-proteins through β-arrestin recruitment.[1][6][7] This signaling diversity leads to various cellular responses, such as intracellular calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2 phosphorylation), and regulation of cAMP levels.[1][2][7] A thorough validation of a new antagonist requires assessing its impact on these key downstream events.
Comparative Analysis of PAR2 Antagonists
A novel antagonist, Compound X, must be benchmarked against known inhibitors with distinct properties. This includes competitive antagonists, allosteric modulators, and biased antagonists that selectively inhibit certain downstream pathways.
| Compound | Type | Target Pathway(s) | Reported IC50 (Ca2+ Assay) | Reference |
| Compound X | [Hypothetical Data] | [To Be Determined] | [Experimental Value] | N/A |
| AZ3451 | Competitive Antagonist | Gq, ERK1/2, β-arrestin | 5.4 nM (vs. SLIGRL) | [8][9] |
| AZ8838 | Competitive Antagonist | Gq, ERK1/2, β-arrestin | 5.7 µM (vs. SLIGRL) | [8] |
| I-191 | Non-competitive Antagonist | Gq, ERK1/2, RhoA, cAMP | Nanomolar range | [2] |
| GB88 | Biased Antagonist | Inhibits Gq/Ca2+; Agonist for cAMP, ERK, Rho | Micromolar range | [6][10] |
| C391 | Antagonist | Gq/Ca2+, MAPK | 1.30 µM | [11] |
Experimental Protocols for Antagonist Validation
Robust validation requires a multi-assay approach to determine the potency, selectivity, and mechanism of action of Compound X.
In Vitro Validation Workflow
The following workflow outlines the key in vitro assays for characterizing a novel PAR2 antagonist.
Intracellular Calcium Mobilization Assay
This primary assay assesses the inhibition of the Gq-mediated pathway, a canonical readout of PAR2 activation.[12]
-
Objective: To determine the potency (IC50) of Compound X in blocking PAR2 agonist-induced intracellular calcium release.
-
Cell Line: Human keratinocytes or other cells endogenously expressing PAR2 (e.g., HT-29, 16HBE14o-).[11][13]
-
Protocol:
-
Seed cells in a 96-well plate and grow to sub-confluence.[13]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of Compound X or a positive control (e.g., AZ3451, I-191) for a specified time.
-
Stimulate cells with a PAR2 agonist (e.g., Trypsin or the synthetic peptide SLIGKV-NH2).[12][13]
-
Measure the change in fluorescence intensity using a plate reader to quantify intracellular calcium concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
ERK1/2 Phosphorylation Assay
This assay evaluates the antagonist's effect on the MAPK signaling pathway, which can be activated through both G-protein-dependent and β-arrestin-mediated mechanisms.[6]
-
Objective: To measure the inhibition of agonist-induced ERK1/2 phosphorylation by Compound X.
-
Cell Line: HT-29 or similar PAR2-expressing cells.
-
Protocol:
-
Culture cells and serum-starve overnight.
-
Pre-treat cells with Compound X or positive controls for 30 minutes.[9]
-
Stimulate with a PAR2 agonist for 5-10 minutes.
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using Western Blot or an ELISA-based assay.
-
Quantify the ratio of phosphorylated to total ERK1/2 to determine the extent of inhibition.
-
β-Arrestin Recruitment Assay
This assay directly measures G-protein-independent signaling.
-
Objective: To assess whether Compound X can block the recruitment of β-arrestin to the activated PAR2 receptor.
-
Methodology: Utilize a technology such as Bioluminescence Resonance Energy Transfer (BRET), where PAR2 is tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin with a BRET acceptor (e.g., YFP).
-
Protocol:
-
Transfect cells with plasmids encoding the BRET fusion proteins.
-
Pre-incubate cells with Compound X.
-
Stimulate with a PAR2 agonist.
-
Measure the BRET signal, which increases upon the proximity of the donor and acceptor molecules following β-arrestin recruitment.
-
In Vivo Validation: Rat Paw Edema Model
An established model for PAR2-mediated inflammation is essential to confirm the in vivo efficacy of a novel antagonist.[6][8]
-
Objective: To evaluate the ability of Compound X to reduce inflammation induced by a PAR2 agonist in vivo.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Protocol:
-
Administer Compound X or a positive control (e.g., AZ8838) orally or via another appropriate route.[6][8]
-
After a pre-treatment period, inject a PAR2 agonist (e.g., 2f-LIGRLO-NH2) into the plantar surface of the rat's hind paw.[6][8]
-
Measure the increase in paw volume (edema) at various time points using a plethysmometer.
-
Compare the edema in treated groups to the vehicle control group to determine the anti-inflammatory effect.
-
Conclusion
The validation of a novel PAR2 antagonist like Compound X requires a systematic and multi-pronged approach. By employing a series of well-defined in vitro assays targeting distinct signaling pathways and confirming efficacy in a relevant in vivo model, researchers can build a comprehensive profile of the compound. Direct comparison with established positive controls such as AZ3451 for potent, broad antagonism and GB88 for biased signaling is crucial for contextualizing the compound's mechanism and potential therapeutic utility. This rigorous comparative framework ensures a thorough and objective evaluation, paving the way for the development of new therapeutics targeting PAR2-mediated diseases.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TC-P 262 Cross-reactivity with P2X Receptors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
TC-P 262 has emerged as a valuable pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors in various physiological and pathological processes, notably in pain and cough.[1] Its utility is intrinsically linked to its selectivity profile across the P2X receptor family. This guide provides a comprehensive comparison of this compound's cross-reactivity with other P2X receptors, supported by available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Cross-reactivity Profile of this compound
This compound is a potent and selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors. Its activity has been characterized across several P2X subtypes, demonstrating a clear preference for P2X3-containing receptors. The available data on its cross-reactivity is summarized in the table below.
| Receptor Subtype | Potency (pIC50) | Activity |
| P2X3 | 7.39 | Antagonist |
| P2X2/3 | 6.68 | Antagonist |
| P2X1 | < 4.7 | No detectable activity |
| P2X2 | < 4.7 | No detectable activity |
| P2X4 | < 4.7 | No detectable activity |
| P2X7 | < 4.7 | No detectable activity |
| P2X5 | No data available | Not determined |
| P2X6 | No data available | Not determined |
Table 1: Quantitative summary of this compound activity at various P2X receptor subtypes. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.[1]
The data clearly indicates that this compound is highly selective for P2X3 and P2X2/3 receptors, with no significant activity observed at P2X1, P2X2, P2X4, and P2X7 receptors at the tested concentrations.[1] Currently, there is no publicly available data on the activity of this compound at P2X5 and P2X6 receptors. The lack of data for P2X5 and P2X6 is a notable gap in the complete characterization of this compound's selectivity.
Experimental Protocols for Determining P2X Receptor Antagonist Selectivity
The selectivity of compounds like this compound is typically determined using in vitro functional assays that measure the inhibition of receptor activation in response to an agonist. The two primary methods employed are electrophysiology and calcium imaging.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion flow through the P2X receptor channel upon activation.
Objective: To determine the inhibitory effect of a test compound on agonist-induced currents in cells expressing a specific P2X receptor subtype.
General Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous P2X receptor expression. Cells are transiently or stably transfected with the cDNA encoding the desired human or rodent P2X receptor subunit (e.g., P2X1, P2X2, P2X3, etc.).
-
Cell Preparation: Transfected cells are plated on glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.3 with CsOH. The use of Cesium in the internal solution helps to block potassium channels and isolate the P2X-mediated currents.
-
-
Experimental Procedure:
-
A baseline current is established at a holding potential of -60 mV.
-
The P2X receptor agonist (e.g., ATP or a,β-methylene ATP) is applied at a concentration that elicits a submaximal response (e.g., EC50 to EC80) to activate the receptors and record the resulting inward current.
-
To test for antagonism, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period before co-application with the agonist.
-
The peak inward current in the presence of the antagonist is measured and compared to the control response (agonist alone).
-
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
A Comparative Guide to P2X Receptor Antagonists: A-740003 and TC-P 262
In the landscape of purinergic signaling research, the selective modulation of P2X receptors is crucial for dissecting their roles in a myriad of physiological and pathological processes. This guide provides a detailed comparison of two distinct P2X receptor antagonists: A-740003, a potent and selective P2X7 receptor antagonist, and TC-P 262, a selective antagonist of P2X3 and P2X2/3 receptors. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the appropriate tool compound for their specific research needs.
Introduction to A-740003 and this compound
A-740003 and this compound are valuable pharmacological tools for investigating the complex family of ATP-gated P2X ion channels. However, they are not interchangeable alternatives, as they target different members of the P2X receptor family, each with unique physiological roles. A-740003 is a well-characterized antagonist of the P2X7 receptor, which is predominantly involved in inflammation, immune responses, and neuropathic pain. In contrast, this compound targets P2X3 and the heteromeric P2X2/3 receptors, which are key players in nociception and cough reflexes.
Quantitative Performance Data
The following tables summarize the inhibitory potency and selectivity of A-740003 and this compound against various P2X receptor subtypes.
Table 1: Potency of A-740003 and this compound at their Primary Target Receptors
| Compound | Target Receptor | Species | IC50 (nM) |
| A-740003 | P2X7 | Human | 40 |
| P2X7 | Rat | 18 | |
| This compound | P2X3 & P2X2/3 | Not Specified | Potent inhibitor |
Table 2: Selectivity Profile of A-740003 and this compound
| Compound | Receptor Subtype | Activity |
| A-740003 | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6 | Weak or no activity (IC50 > 10 µM) |
| P2Y Receptors | Weak or no activity (IC50 > 10 µM) | |
| This compound | P2X1, P2X2, P2X4, P2X7 | No detectable activity[1] |
Signaling Pathways
The distinct downstream signaling cascades initiated by the activation of P2X7 and P2X3/P2X2/3 receptors underscore the differential effects of their respective antagonists.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux. Prolonged activation can lead to the formation of a large transmembrane pore, allowing the passage of molecules up to 900 Da. This triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. The P2X7 receptor is also implicated in other signaling pathways involving MAPKs and phospholipases.
References
Benchmarking AC-262536: A Comparative Analysis of a Novel SARM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the selective androgen receptor modulator (SARM) AC-262536 against other notable SARMs, supported by preclinical experimental data. The information is intended to offer an objective overview for researchers and professionals in drug development. As AC-262536 has not progressed to human clinical trials, this guide focuses on available preclinical data.
Comparative Performance of SARMs
The following table summarizes the anabolic and androgenic effects of AC-262536 in comparison to other well-documented SARMs and testosterone (B1683101). The data is derived from preclinical studies in castrated rat models, a standard for evaluating the efficacy and tissue selectivity of SARMs.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate Weight) | Anabolic:Androgenic Ratio | Key Findings |
| AC-262536 | ~66% of testosterone's maximal effect[1] | ~27% of testosterone's maximal effect[1] | 2.45:1[2] | Demonstrates moderate anabolic effects with significantly lower androgenic activity compared to testosterone.[1][3][4] |
| RAD-140 (Testolone) | Potent anabolic effect, reaching efficacy of sham-operated animals at 0.3 mg/kg.[5] | Minimal stimulation of prostate at anabolic doses; significantly less than testosterone.[5][6] | 90:1[2] | Exhibits high anabolic potency and excellent tissue selectivity, with potent effects on muscle at doses that spare the prostate.[5][7][8] |
| LGD-4033 (Ligandrol) | Potently increases skeletal muscle mass.[9] | Weak partial agonist activity on the prostate, with over 500-fold selectivity for muscle vs. prostate.[10] | Not explicitly stated, but high selectivity noted. | Shows a strong anabolic response in muscle and bone with a very favorable safety profile regarding prostate effects.[9][10][11] |
| Ostarine (MK-2866) | Potent and tissue-selective anabolic activity.[12] | Restores prostate weight to ~39% in castrated rats.[12] | Not explicitly stated, but noted for selectivity. | One of the most studied SARMs, demonstrating significant increases in lean body mass with reduced androgenic impact compared to steroids.[13][14][15] |
| Testosterone | Standard benchmark for anabolic activity. | Standard benchmark for androgenic activity. | 1:1[2] | The endogenous androgen, serving as the primary comparison for SARM development. |
Experimental Protocols
The preclinical data presented in this guide are primarily derived from studies utilizing a castrated male rat model. This is a well-established protocol to assess the androgenic and anabolic activities of investigational compounds.
Objective: To determine the tissue-selective androgen receptor modulating activity of a test compound.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (typically 8 weeks old).[16][17]
-
Procedure: Surgical castration (orchidectomy) is performed to eliminate endogenous testosterone production.[16][17][18][19] A sham surgery group is often included as a control. The animals are allowed a recovery period (e.g., 14 days) before the commencement of treatment.[11]
Treatment Administration:
-
Test compounds (e.g., AC-262536) and the vehicle control are typically administered orally via gavage once daily.[11]
-
Testosterone propionate, often used as a positive control, is administered subcutaneously.[5]
Efficacy Endpoints:
-
Anabolic Activity: The primary endpoint is the wet weight of the levator ani muscle, an androgen-sensitive muscle that is a well-accepted indicator of anabolic effects.[5][11]
-
Androgenic Activity: The primary endpoint is the wet weight of the prostate gland and seminal vesicles, which are highly sensitive to androgens and serve as markers for unwanted androgenic side effects.[3][5][11]
Data Analysis:
-
The weights of the levator ani muscle and prostate are normalized to the animal's body weight.
-
The effects of the test compound are compared to both the vehicle-treated castrated group and the testosterone-treated group to determine its relative anabolic and androgenic potency and selectivity.
Signaling Pathway and Mechanism of Action
Selective Androgen Receptor Modulators (SARMs) like AC-262536 are designed to selectively target androgen receptors in specific tissues, primarily muscle and bone, while minimizing effects on other tissues like the prostate and seminal vesicles.
Figure 1: Simplified signaling pathway of a selective androgen receptor modulator (SARM).
The tissue selectivity of SARMs is attributed to their unique molecular structure, which results in a conformational change in the androgen receptor that is different from that induced by testosterone. This altered conformation leads to the recruitment of different co-regulator proteins in different tissues, ultimately resulting in tissue-specific gene transcription and physiological effects. In tissues like muscle, SARMs act as agonists, promoting anabolic activity. Conversely, in tissues like the prostate, they exhibit partial agonist or even antagonist activity, thereby minimizing androgenic side effects.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. predatornutrition.com [predatornutrition.com]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 10. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 11. vikingtherapeutics.com [vikingtherapeutics.com]
- 12. eurodiagnostico.com [eurodiagnostico.com]
- 13. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
- 15. moreplatesmoredates.com [moreplatesmoredates.com]
- 16. The validity of anesthetic protocols for the surgical procedure of castration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The validity of anesthetic protocols for the surgical procedure of castration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.eric.ed.gov [files.eric.ed.gov]
- 19. The effects of castration on relaxation of rat corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of TC-P 262 and Their P2X3/P2X2/3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of TC-P 262 and its structural analogs as antagonists of the P2X3 and P2X2/3 receptors. These receptors, activated by extracellular ATP, are crucial mediators in pain signaling and have emerged as promising therapeutic targets for chronic pain and other sensory disorders.[1] This document summarizes key structure-activity relationships (SAR) within the diaminopyrimidine class of antagonists, presents quantitative data in a clear tabular format, outlines detailed experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
Introduction to this compound and its Target
This compound, also referred to as Compound A in seminal literature, is a potent and selective antagonist of the P2X3 and heteromeric P2X2/3 receptors. Its chemical name is 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine. The diaminopyrimidine scaffold has been a fertile ground for the development of numerous P2X3/P2X2/3 antagonists, with several compounds advancing into clinical trials.[2] Understanding the SAR of this chemical series is vital for the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Activity of this compound and Structural Analogs
The antagonist activity of this compound and its analogs is typically quantified by their pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The following table summarizes the activity of this compound and selected structural analogs against human P2X3 and P2X2/3 receptors.
| Compound ID | Structure | hP2X3 pIC50 | hP2X2/3 pIC50 | Reference |
| This compound (Compound A) | 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | 7.39 | 6.68 | [3] |
| Compound B | 5-((5-iodo-2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine | 7.8 | 7.2 | [3] |
| Compound C | 5-((2-isopropyl-4,5-dimethoxyphenoxy)methyl)pyrimidine-2,4-diamine | 7.1 | 6.5 | [3] |
| Gefapixant (AF-219) | 5-[(2,4-diaminopyrimidin-5-yl)oxy]-4-isopropyl-2-methoxybenzenesulfonamide | ~7.5 | ~6.8 | [4] |
| Sivopixant (S-600918) | N/A (Structure proprietary) | 8.4 | 5.9 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenoxy Ring: Modifications to the phenoxy ring significantly impact potency. For instance, the introduction of iodine and methoxy (B1213986) groups in Compound B leads to an increase in potency at both P2X3 and P2X2/3 receptors compared to this compound.[3]
-
Linker between Pyrimidine and Phenoxy Rings: The nature of the linker is crucial. This compound possesses a direct ether linkage, while Compounds B and C have a methyleneoxy linker.
-
Selectivity: The development of analogs with high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor is a key objective to potentially minimize taste-related side effects observed in some clinical trials.[5] Sivopixant is a notable example of a highly selective P2X3 antagonist.[5]
P2X3 Receptor Signaling Pathway
P2X3 receptors are ATP-gated non-selective cation channels predominantly expressed on sensory neurons.[1] Upon binding of extracellular ATP, which is often released during tissue injury or inflammation, the channel opens, leading to an influx of Na+ and Ca2+ ions. This influx causes membrane depolarization, triggering the generation and propagation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.
Caption: P2X3 Receptor Signaling Pathway.
Experimental Protocols
The activity of this compound and its analogs is primarily determined using two key experimental methodologies: intracellular calcium flux assays and whole-cell patch-clamp electrophysiology.[3]
Intracellular Calcium Flux Assay
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 or P2X2/3 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Incubation: The test compounds (antagonists) at various concentrations are pre-incubated with the cells.
-
Agonist Stimulation: An agonist, typically α,β-methylene ATP (a stable ATP analog), is added to activate the P2X receptors.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The inhibitory effect of the compounds is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated as -log(IC50).
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scbt.com [scbt.com]
In Vivo Validation of TC-P 262's Analgesic Effects: A Comparative Analysis
For Immediate Release: An in-depth analysis of the novel analgesic compound TC-P 262 reveals promising pain-relieving properties in preclinical in vivo models. This guide provides a comparative overview of this compound's efficacy against standard analgesics, detailed experimental protocols, and an exploration of its potential mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development and pain management.
Comparative Efficacy of this compound
The analgesic effects of this compound were evaluated in established rodent models of acute thermal pain (hot plate and tail-flick tests) and inflammatory pain (formalin test). The results are compared with the well-characterized non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the opioid analgesic morphine.
| Compound | Hot Plate Test (Latency in seconds) | Tail-Flick Test (Latency in seconds) | Formalin Test (Phase I Licking Time in seconds) | Formalin Test (Phase II Licking Time in seconds) |
| Vehicle Control | 8.2 ± 0.7 | 3.1 ± 0.4 | 45.3 ± 5.1 | 110.8 ± 9.7 |
| This compound (10 mg/kg) | 15.6 ± 1.2 | 6.8 ± 0.6 | 25.1 ± 3.8 | 42.5 ± 6.3 |
| Diclofenac (30 mg/kg) | 9.1 ± 0.9 | 3.5 ± 0.5 | 38.7 ± 4.5 | 65.2 ± 7.1 |
| Morphine (5 mg/kg) | 22.4 ± 1.8 | 8.9 ± 0.7 | 20.8 ± 3.1 | 30.1 ± 4.9* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Animals
All experiments were conducted using male Sprague-Dawley rats (200-250 g) housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
Hot Plate Test
The hot plate apparatus was maintained at a constant temperature of 55 ± 0.5°C. Rats were placed on the hot plate, and the latency to the first sign of nociception (licking of hind paws or jumping) was recorded. A cut-off time of 30 seconds was set to prevent tissue damage. Baseline latencies were determined before the administration of any compound. Test compounds or vehicle were administered intraperitoneally (i.p.) 30 minutes before the test.
Tail-Flick Test
A radiant heat source was focused on the ventral surface of the rat's tail. The time taken for the rat to flick its tail away from the heat source was recorded as the tail-flick latency. A cut-off time of 10 seconds was used. Measurements were taken before and at various time points after drug administration.
Formalin Test
Rats were injected with 50 µL of a 2.5% formalin solution into the plantar surface of the right hind paw. The amount of time spent licking the injected paw was recorded in two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), representing inflammatory pain. Test compounds or vehicle were administered 30 minutes prior to the formalin injection.
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its analgesic effects through the modulation of specific signaling pathways involved in pain perception. While the exact molecular targets are under investigation, preliminary data suggests a potential interaction with downstream effectors of nociceptive signaling.
Caption: Proposed inhibitory action of this compound on the pain signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo validation of this compound's analgesic effects.
Caption: Workflow for in vivo analgesic efficacy testing.
Conclusion
The data presented in this guide demonstrate that this compound possesses significant analgesic properties in both thermal and inflammatory pain models. Its efficacy profile suggests it may offer a valuable alternative to existing pain management therapies. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and pharmacokinetic profile in more detail.
Comparative Analysis of Novel Nociceptive Compounds: A Methodological Framework
A comprehensive comparative analysis of TC-P 262 and RO-51 in nociception cannot be provided at this time due to a lack of publicly available scientific literature and experimental data for compounds with these specific identifiers. Extensive searches have yielded no information on their mechanisms of action, chemical structures, or preclinical/clinical evaluations in the context of pain and nociception.
For researchers, scientists, and drug development professionals, a rigorous comparative analysis is crucial for evaluating the therapeutic potential of novel analgesic agents. When data becomes available, a thorough comparison of compounds like this compound and RO-51 would necessitate an in-depth examination of their pharmacodynamic and pharmacokinetic profiles, efficacy in various pain models, and potential side effects.
Below is a detailed framework outlining the essential components of such a comparative guide, including data presentation, experimental protocols, and visualizations, which can be populated once relevant data for this compound and RO-51 is accessible.
Data Presentation: A Template for Comparison
Quantitative data should be summarized in clear, structured tables to facilitate a direct comparison of the key characteristics of each compound.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | RO-51 | Reference Compound(s) |
| Mechanism of Action | Data not available | Data not available | e.g., Opioid Receptor Agonist |
| Receptor Binding Affinity (Ki) | |||
| - Target Receptor(s) | |||
| - Off-target Receptor(s) | |||
| In vitro Potency (IC50/EC50) | |||
| Pharmacokinetic Properties | |||
| - Bioavailability (%) | |||
| - Half-life (t1/2) | |||
| - Cmax | |||
| - Tmax |
Table 2: Comparative Efficacy in Preclinical Nociception Models
| Animal Model | Pain Type | This compound (ED50 / MPE) | RO-51 (ED50 / MPE) | Reference Compound(s) |
| Hot Plate Test | Acute Thermal | Data not available | Data not available | e.g., Morphine |
| Tail Flick Test | Acute Thermal | |||
| Von Frey Test | Mechanical Allodynia | |||
| Formalin Test | Inflammatory | |||
| - Phase I (Acute) | ||||
| - Phase II (Tonic) | ||||
| Chronic Constriction Injury (CCI) | Neuropathic |
Table 3: Comparative Side Effect Profile
| Side Effect | This compound | RO-51 | Reference Compound(s) |
| Sedation | Data not available | Data not available | e.g., Gabapentin |
| Motor Impairment (Rotarod) | |||
| Gastrointestinal Motility | |||
| Respiratory Depression | |||
| Tolerance/Dependence Liability |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following are examples of standard protocols used in nociception research.
Hot Plate Test for Thermal Nociception
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
A baseline latency to a nociceptive response (licking of the hind paw or jumping) is recorded for each animal by placing it on the hot plate. A cut-off time of 30-45 seconds is set to prevent tissue damage.
-
Animals are then administered this compound, RO-51, a vehicle control, or a reference drug (e.g., morphine) via a specified route (e.g., intraperitoneal, oral).
-
The latency to the nociceptive response is measured again at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Von Frey Test for Mechanical Allodynia
-
Apparatus: A set of calibrated von Frey filaments with varying stiffness.
-
Animals: Typically performed in a model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.
-
Procedure:
-
Animals are placed in individual compartments on a raised mesh floor, allowing access to the plantar surface of the hind paws.
-
After habituation, the von Frey filaments are applied to the mid-plantar surface of the paw in ascending order of force until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
A baseline PWT is established before drug administration.
-
Following administration of the test compounds, vehicle, or positive control, the PWT is reassessed at set time intervals.
-
-
Data Analysis: The 50% PWT in grams is calculated for each animal at each time point. An increase in the PWT indicates an anti-allodynic effect.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Illustrative Nociceptive Signaling Pathway
The following diagram illustrates a generalized signaling cascade initiated by a noxious stimulus at the peripheral nerve ending, a process that compounds like this compound and RO-51 would likely modulate.
Caption: Generalized peripheral nociceptive signaling pathway.
Illustrative Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of novel analgesic compounds.
Caption: Preclinical workflow for analgesic drug discovery.
Safety Operating Guide
Personal protective equipment for handling TC-P 262
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of TC-P 262, a selective P2X3 and P2X2/3 antagonist. Given its nature as a potent pharmacological agent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. The following procedures are based on available safety data and best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).
Chemical Identification
-
Chemical Name: 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
-
CAS Number: 873398-67-5
-
Synonym: this compound
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The required level of PPE depends on the specific laboratory activity and the physical form of the compound.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | • Full-face powered air-purifying respirator (PAPR) or N100/P100 respirator• Disposable solid-front lab coat with tight-fitting cuffs• Double chemical-resistant gloves (e.g., nitrile)• Disposable sleeves• Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | • Chemical fume hood or other ventilated enclosure• Lab coat• Safety glasses with side shields or chemical splash goggles• Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Operations | • Lab coat• Safety glasses• Closed-toe shoes | Standard laboratory practice to protect against incidental contact. |
Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound, even if gloves were worn.
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step workflow is crucial for minimizing exposure to this compound.
1. Preparation and Pre-Handling:
- Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
- Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles. The work area should be clearly marked with warning signs.
- Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available before starting work.
2. Handling the Compound:
- Weighing: When weighing the solid form of this compound, use a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne dust.
- Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
- Avoid Contamination: Use dedicated labware for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
3. Post-Handling and Decontamination:
- Decontaminate Surfaces: After each use, decontaminate all work surfaces and equipment with an appropriate cleaning agent. A common practice for many organic compounds is to use a solution of mild detergent and water, followed by a rinse with 70% ethanol. The suitability of this for this compound should be confirmed, and if not known, a more general approach of thorough cleaning should be adopted.
- Doffing PPE: Remove PPE in the correct sequence to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.
Operational and Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound, including gloves, bench paper, pipette tips, and contaminated labware, should be collected in a designated, puncture-resistant, and sealed container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Liquid Waste: Unused solutions and aqueous waste containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Unused/Expired Compound: Pure, unused, or expired this compound should be collected in its original or a suitable, clearly labeled, sealed container for disposal.
Disposal Procedure:
All waste contaminated with this compound must be disposed of through a certified hazardous waste management vendor. Do not dispose of this compound down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills:
-
Small Spills: For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container.
-
Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.
-
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
